Etomidate hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2.ClH/c1-3-18-14(17)13-9-15-10-16(13)11(2)12-7-5-4-6-8-12;/h4-11H,3H2,1-2H3;1H/t11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDXBSVHIGDPOE-RFVHGSKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CN=CN1[C@H](C)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53188-20-8 | |
| Record name | 1H-Imidazole-5-carboxylic acid, 1-[(1R)-1-phenylethyl]-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53188-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etomidate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053188208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylate monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.095 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETOMIDATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZUM3W5027S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Etomidate Hydrochloride: Fundamental Pharmacological Principles and Receptor Interactions
Molecular Mechanism of Action at the Gamma-Aminobutyric Acid Type A (GABAA) Receptor
Etomidate (B1671615) hydrochloride's primary mechanism of action is centered on its interaction with the GABAA receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. longdom.orgresearchgate.net This receptor is a pentameric ligand-gated ion channel composed of five subunits arranged around a central chloride-permeable pore. researchgate.netpitt.edu Etomidate does not activate the receptor in the same manner as the endogenous ligand, GABA, but rather modulates the receptor's response to GABA. longdom.orgnih.gov
Positive Allosteric Modulation of GABAA Receptor Function
Etomidate is classified as a positive allosteric modulator of the GABAA receptor. drugbank.comhellobio.comnih.gov It binds to a site on the receptor that is distinct from the GABA binding site and enhances the receptor's function. drugbank.comnih.gov This potentiation of GABAergic transmission is the cornerstone of its hypnotic effect. nih.govresearchgate.net
At clinically relevant concentrations, etomidate significantly increases the receptor's sensitivity to GABA. nih.gov This is demonstrated by a leftward shift in the GABA dose-response curve, which signifies an increase in the apparent affinity of GABA for its receptor. nih.govnih.gov For instance, research on cultured hippocampal neurons showed that a 4.1 µM concentration of etomidate shifted the GABA effective concentration (ED50) from 10.2 µM to 5.2 µM without altering the maximum current evoked by saturating GABA concentrations. nih.govncats.io
At higher concentrations, etomidate's mechanism can transition from modulation to direct activation. nih.gov In this state, it can directly open the GABAA receptor channel in the absence of GABA, an effect described as GABA-mimetic or allosteric agonism. nih.govwikipedia.org This dual action is dependent on the GABAA receptor subunit composition, with a pronounced sensitivity observed in receptors that contain β2 or β3 subunits, while those containing the β1 subunit are significantly less sensitive. hellobio.comnih.govjneurosci.org
Identification of GABAA Receptor Binding Sites and Residues
The binding site for etomidate on the GABAA receptor has been localized to the transmembrane domains (TMDs), specifically at the interface between the β and α subunits (β+/α-). wikipedia.orgresearchgate.netnih.govmdpi.com Structural and pharmacological studies indicate that each receptor typically contains two equivalent etomidate binding sites. nih.gov
Mutagenesis and photolabeling studies have been instrumental in identifying the specific amino acid residues that form this binding pocket. A key determinant for etomidate sensitivity is an asparagine residue located in the second transmembrane domain (M2) of the β subunit. jneurosci.org This residue, N265 on the β2 subunit and N265 or N290 on the β3 subunit depending on notation, is critical; its mutation to another amino acid, such as serine or methionine, markedly reduces the receptor's sensitivity to etomidate. nih.govjneurosci.orgphysiology.orgjneurosci.org
Further research using photo-activatable analogs of etomidate, such as azi-etomidate, has pinpointed other residues. These studies confirmed that the binding site is an inter-subunit cleft, with residues from both the α and β subunits contributing to the pocket. nih.gov Specifically, methionine residues at position 236 in the M1 domain of the α1 subunit (α1M236) and position 286 in the M3 domain of the β2 subunit (β2M286) have been identified as contact points for etomidate. nih.gov
| Subunit | Residue | Location | Significance |
|---|---|---|---|
| β2 | N265 (Asparagine) | Transmembrane Domain 2 (M2) | Critical for high-sensitivity modulation. nih.govjneurosci.orgjneurosci.org |
| β3 | N265/N290 (Asparagine) | Transmembrane Domain 2 (M2) | Critical for hypnotic and immobilizing actions. nih.gov |
| α1 | M236 (Methionine) | Transmembrane Domain 1 (M1) | Identified as part of the binding pocket via photolabeling. nih.gov |
| β2 | M286 (Methionine) | Transmembrane Domain 3 (M3) | Identified as part of the binding pocket via photolabeling. nih.gov |
Modulation of Chloride Ion Channel Conductance
The primary function of an activated GABAA receptor is to increase the conductance of chloride ions (Cl-) across the neuronal membrane. wikipedia.orgportlandpress.comfrontiersin.org By positively modulating the receptor, etomidate enhances this chloride current. longdom.orgresearchgate.net The binding of etomidate to its allosteric site increases the duration that the chloride channel remains open in response to GABA. drugbank.com This prolonged channel opening leads to a greater influx of negatively charged chloride ions, resulting in hyperpolarization of the postsynaptic neuron's membrane potential. longdom.org This hyperpolarization makes the neuron less likely to fire an action potential, thus producing widespread inhibition of the central nervous system.
Single-channel patch-clamp studies have quantified this effect, showing that etomidate significantly increases both the probability of the channel being open and the effective channel open time. nih.govncats.io One study reported that 8.2 µM etomidate led to a 13-fold increase in the channel's open probability and a two-fold increase in its effective open time. nih.govncats.io This profound enhancement of chloride charge transfer is the fundamental biophysical event that underlies etomidate's anesthetic properties. nih.gov
Stereoselectivity of GABAA Receptor Interaction (R(+) Enantiomer Specificity)
Etomidate possesses a chiral carbon atom, meaning it exists as two non-superimposable mirror-image isomers, or enantiomers: R(+)-etomidate and S(-)-etomidate. nih.govnih.gov The pharmacological activity is highly stereoselective, residing almost exclusively in the R(+) enantiomer. wikipedia.orgoup.com The R(+) isomer is approximately 10 to 20 times more potent as a hypnotic and as a modulator of the GABAA receptor than the S(-) isomer. nih.govresearchgate.net
This stereoselectivity has been demonstrated in both in vivo and in vitro models. For example, a study measuring the concentration required to induce a loss of righting reflex in tadpoles found the EC50 to be 3.4 µM for R(+)-etomidate, compared to 57 µM for the S(-) enantiomer. nih.govoup.com This difference in potency directly correlates with their effects at the molecular level, where the R(+) isomer is substantially more effective at potentiating GABA-induced chloride currents. nih.govresearchgate.net The fact that both isomers are equally effective at disrupting lipid bilayers indicates that the anesthetic action is not due to a non-specific membrane effect, but rather a highly specific interaction with a protein binding site. nih.gov This pronounced stereoselectivity provides strong evidence that the GABAA receptor is the primary target for etomidate's anesthetic effects. nih.govoup.com
| Enantiomer | Anesthetic EC50 (Tadpoles) | Relative Potency |
|---|---|---|
| R(+)-etomidate | 3.4 µM nih.govoup.com | ~17x more potent |
| S(-)-etomidate | 57 µM nih.govoup.com | - |
Electrophysiological Correlates of GABAA Receptor Modulation
Electrophysiological recordings provide direct evidence of etomidate's impact on neuronal activity. Studies consistently show that etomidate enhances GABAergic inhibitory transmission. researchgate.net In recordings from single neurons, the application of etomidate potentiates GABA-evoked currents, which manifests as an increase in membrane conductance. researchgate.net
At the synaptic level, etomidate significantly alters inhibitory postsynaptic currents (IPSCs). It selectively increases the peak amplitude and, most notably, prolongs the decay time of miniature IPSCs (mIPSCs), which represent the postsynaptic response to the spontaneous release of a single vesicle of GABA. nih.govresearchgate.net The combined enhancement of mIPSC amplitude and duration results in a substantial increase in the total charge transferred during a synaptic inhibitory event, with one study reporting a 280% enhancement. nih.gov This powerful amplification of synaptic inhibition effectively dampens neuronal excitability throughout the brain. Furthermore, electrophysiological investigation in genetically modified mice with etomidate-insensitive receptors confirms these findings, as the prolongation of inhibitory currents by etomidate is significantly diminished in these animals. jneurosci.org
Central Nervous System Pharmacodynamics
The molecular actions of etomidate at the GABAA receptor translate into significant pharmacodynamic effects on the central nervous system (CNS). By augmenting the primary inhibitory neurotransmitter system, etomidate produces a state of profound CNS depression. drugbank.com
Key pharmacodynamic effects include a decrease in the cerebral metabolic rate for oxygen (CMRO2) and a corresponding reduction in cerebral blood flow. nih.gov A notable characteristic of etomidate is that it generally maintains cerebral perfusion pressure because of its minimal effects on systemic blood pressure. nih.gov It also effectively lowers intracranial pressure. nih.gov
Research has revealed that the distinct clinical effects of etomidate can be traced to its interaction with specific GABAA receptor subtypes. Transgenic animal studies have shown that receptors containing the β3 subunit are crucial for mediating the hypnotic and immobilizing actions of etomidate. wikipedia.orgnih.gov In contrast, the sedative effects observed at lower concentrations and during recovery are primarily mediated by its action on β2-containing GABAA receptors. wikipedia.orgnih.govjneurosci.org Etomidate may also produce disinhibitory effects on the parts of the nervous system that regulate extrapyramidal motor activity. nih.gov
Cerebral Metabolic Rate Depression
Etomidate hydrochloride is a significant depressant of cerebral metabolism. It substantially decreases the cerebral metabolic rate of oxygen consumption (CMRO2), a key indicator of the brain's energy expenditure. oup.comthieme-connect.com Studies have demonstrated that etomidate can reduce CMRO2 by as much as 45% to 50%. oup.comcambridge.org This metabolic suppression is a primary mechanism underlying its anaesthetic effect and contributes to its neuroprotective potential. The reduction in CMRO2 is directly linked to a decrease in neuronal electrical activity, and an isoelectric electroencephalogram (EEG), representing maximal suppression of electrical function, can be induced with etomidate. thieme-connect.com Research indicates that the decrease in CMRO2 continues until an isoelectric EEG is achieved, with no further reduction in metabolic rate upon administration of additional doses. thieme-connect.comru.nl This potent cerebral metabolic depression makes etomidate a subject of interest in neuroanaesthesia and for patients at risk of cerebral ischaemia. nih.gov
Cerebral Blood Flow Modulation
As a direct consequence of its effect on cerebral metabolism, this compound modulates cerebral blood flow (CBF). The compound acts as a cerebral vasoconstrictor, leading to a significant reduction in CBF that is proportional to the decrease in CMRO2. thieme-connect.comnih.gov This coupled decrease in flow and metabolism is a hallmark of etomidate's cerebrovascular effects. thieme-connect.com
Clinical studies have quantified this effect, showing a mean decrease in regional cerebral blood flow (rCBF) of 34% to 40% following etomidate administration. oup.comresearchgate.net This reduction in blood flow is attributed to an increase in cerebral vascular resistance. researchgate.net Despite this vasoconstrictive effect, the cerebrovascular reactivity to carbon dioxide is maintained under etomidate anaesthesia, allowing for physiological adjustments in blood flow in response to changes in CO2 levels. oup.comthieme-connect.comcambridge.org
Table 1: Effect of Etomidate on Cerebral Blood Flow and Metabolism
| Parameter | Effect | Magnitude of Change | Citation |
|---|---|---|---|
| Cerebral Metabolic Rate (CMRO2) | Decrease | 45-50% | oup.comcambridge.org |
| Cerebral Blood Flow (CBF) | Decrease | 34-40% | oup.comresearchgate.net |
Intracranial Pressure Dynamics
This compound consistently demonstrates the ability to lower intracranial pressure (ICP). nih.govnih.govnih.govfrontiersin.org This effect is highly beneficial in neurosurgical patients and individuals with traumatic brain injury, where managing ICP is critical. frontiersin.orgemottawablog.com The reduction in ICP is a direct result of the etomidate-induced decrease in cerebral blood flow and cerebral blood volume. thieme-connect.comresearchgate.net
Studies in patients with intracranial space-occupying lesions and severe traumatic brain injury have confirmed that etomidate administration leads to a statistically significant reduction in ICP. nih.govnih.govinonu.edu.tr In a study of paediatric patients with severe traumatic brain injury, a single dose of etomidate significantly lowered ICP from a baseline average of 33 mm Hg to 21 mm Hg in the 5-10 minute interval post-administration. inonu.edu.tr This effect can be titrated; inducing an EEG burst suppression pattern with etomidate has been shown to decrease ICP by approximately 50%. nih.gov
Cerebral Perfusion Pressure Maintenance
A key advantage of this compound is its ability to maintain or even improve cerebral perfusion pressure (CPP). nih.govnih.govnih.govfrontiersin.org CPP, the pressure gradient driving blood flow to the brain, is calculated as the difference between mean arterial pressure (MAP) and intracranial pressure (CPP = MAP - ICP).
Etomidate's favourable effect on CPP stems from its dual action: it significantly reduces ICP while having minimal effects on MAP. nih.govnih.govinonu.edu.tr Unlike other anaesthetic agents that can cause significant hypotension, etomidate typically maintains cardiovascular stability. nih.govnih.gov As a result, the drop in ICP is not offset by a corresponding drop in blood pressure, leading to a stable or increased CPP. nih.govnih.govinonu.edu.tr However, the effect on CPP can be influenced by the patient's baseline cerebral electrical activity. In patients with pre-existing profound cortical electrical depression, the ICP-lowering effect of etomidate is less pronounced, and a decrease in MAP can lead to a reduction in CPP. substack.comoamjms.eu
Table 2: Research Findings on Etomidate's Effect on ICP and CPP
| Study Population | Baseline ICP (mean) | Post-Etomidate ICP (mean) | Effect on MAP | Effect on CPP | Citation |
|---|---|---|---|---|---|
| Paediatric TBI Patients | 33 mm Hg | 21 mm Hg | Unchanged | Increased | inonu.edu.tr |
| Patients with Intracranial Lesions | 22 mm Hg | 11 mm Hg | Unchanged | Unchanged | nih.gov |
| Adult TBI Patients (Normal EEG) | - | -8.6 mm Hg (mean decrease) | Similar decrease to depressed EEG group | Increased | substack.comoamjms.eu |
| Adult TBI Patients (Depressed EEG) | - | -3.8 mm Hg (mean decrease) | Similar decrease to normal EEG group | Decreased | substack.comoamjms.eu |
Electrophysiological Assessment of Brain Activity (e.g., Electroencephalography)
Etomidate induces distinct and highly structured changes in the electroencephalogram (EEG). nih.gov During the transition from consciousness to unconsciousness, the EEG typically shows a biphasic effect, with an initial increase in alpha and beta frequency activity, followed by an increase in delta activity and a subsequent decrease in higher frequency bands. oup.com
As anaesthesia deepens, etomidate can produce a burst suppression pattern, which is characterized by periods of high-voltage slow-wave activity alternating with periods of electrical silence. nih.gov Achieving this state has been associated with a marked reduction in ICP. nih.gov Studies analysing EEG dynamics during loss of consciousness induced by etomidate show an increase in power across delta, theta, alpha, and beta waves. nih.govresearchgate.net Furthermore, the coherence, a measure of functional connectivity between different brain regions, is significantly enhanced in the delta, theta, and alpha bands, suggesting that the anaesthetic state is related to these specific oscillatory changes. nih.govresearchgate.net
Effects on Somatosensory Evoked Potentials
Unlike many other anaesthetic agents that suppress nerve potential recordings, this compound has a unique and often advantageous effect on somatosensory evoked potentials (SSEPs). SSEP monitoring is a critical tool used during surgeries that place the spinal cord or brain at risk, and etomidate's properties make it a preferred agent in these contexts.
Research has consistently shown that etomidate increases the amplitude of cortical SSEPs. thieme-connect.comnih.govnih.gov This amplification effect is dose-dependent, with larger doses producing a greater increase in SSEP amplitude. nih.gov In contrast, the latency of SSEPs is not significantly affected, though some studies report a slight increase. nih.govnih.gov This enhancement of SSEP signals can improve the reliability of intraoperative monitoring.
Table 3: Comparative Effects of Anaesthetics on Median Nerve SSEPs
| Anaesthetic Agent | Effect on SSEP Amplitude | Effect on SSEP Latency | Citation |
|---|---|---|---|
| Etomidate | Increased | Increased | nih.gov |
| Thiopental | Decreased | Increased | nih.gov |
| Midazolam | No effect | Increased | nih.gov |
Neuroprotective Potential and Mechanisms
The neuroprotective potential of this compound is a subject of ongoing research and debate. Several preclinical studies have suggested that etomidate may offer neuroprotective effects through various mechanisms. nih.govoup.com These include its potent ability to depress brain metabolism, which reduces the brain's oxygen demand and could increase tolerance to ischaemia. nih.govcaep.ca Other proposed mechanisms include the inhibition of post-ischaemic hyperaemia and the attenuation of vascular-mediated inflammation. nih.govoup.com The favourable cardiovascular and cerebrovascular effects, such as lowering ICP while maintaining CPP, are also thought to contribute to its neuroprotective profile, particularly in the context of traumatic brain injury. inonu.edu.tr
However, the neuroprotective efficacy of etomidate is not universally accepted. Some research indicates that etomidate could potentially exacerbate ischaemic injury. nih.govoup.com This negative effect is theorised to be due to the inhibition of nitric oxide synthetase, which could intensify the initial ischaemic insult. nih.govoup.com Consequently, its role as a primary neuroprotective agent in clinical practice remains controversial and is not definitively established. nih.govoup.com
Mechanisms Underlying Involuntary Muscle Movements and Myoclonus
The occurrence of involuntary muscle movements, including myoclonus, is a notable side effect following the administration of etomidate. nih.govdovepress.com These movements are not believed to originate from an epileptic focus but rather from a phenomenon known as subcortical disinhibition. nih.govdovepress.com
Etomidate exerts its primary hypnotic effect through positive modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter in the central nervous system. nih.govpatsnap.com It is hypothesized that etomidate's potent depressant effect on the cerebral cortex occurs more rapidly than its effect on subcortical structures. dovepress.comekja.org This differential suppression leads to a temporary disinhibition of the subcortical areas responsible for regulating extrapyramidal motor activity. nih.govrfppl.co.in This disinhibition of neural circuits that control skeletal muscle can result in spontaneous neuronal discharges, manifesting as myoclonic contractions. nih.gov
Recent research further suggests that an imbalance between the neurotransmitters glutamate (B1630785) and GABA in the neocortex is a key mechanism behind etomidate-induced myoclonus. frontiersin.org Studies have indicated that these involuntary muscle movements may originate in the neocortex. dovepress.comfrontiersin.org
Key Research Findings on Etomidate-Induced Myoclonus:
| Study Aspect | Finding | Citation |
| Primary Mechanism | Subcortical disinhibition due to faster depression of cortical versus subcortical activity. | nih.govdovepress.comekja.org |
| Neurotransmitter Imbalance | An imbalance between glutamate and GABA in the neocortex contributes to myoclonus. | frontiersin.org |
| Origin of Movements | Evidence points to the neocortex as the origin of etomidate-induced myoclonus. | dovepress.comfrontiersin.org |
| Incidence | The incidence of myoclonus after etomidate induction is reported to be between 50% and 80% in patients without premedication. | nih.govdovepress.comekja.org |
Cardiovascular Pharmacodynamics
A defining characteristic of this compound is its remarkably stable cardiovascular profile, making it a preferred agent in hemodynamically unstable patients. nih.govpatsnap.comtodaysveterinarypractice.com
Hemodynamic Stability Mechanisms
The hemodynamic stability associated with etomidate is largely attributed to its minimal impact on the sympathetic nervous system and the preservation of autonomic reflexes. nih.govdovepress.com Unlike many other anesthetic agents, etomidate does not significantly inhibit sympathetic tone. nih.gov This lack of interference with the sympathetic nervous system helps maintain cardiovascular equilibrium.
Myocardial Contractility and Cardiac Output Preservation
Etomidate generally has a negligible effect on myocardial contractility and cardiac output at standard clinical doses. nih.govveteriankey.com This preservation of cardiac function is a significant advantage, particularly in patients with pre-existing cardiac disease. todaysveterinarypractice.comveteriankey.com While some decreases in myocardial contractility can occur, they are typically insignificant with common induction doses. mhmedical.com
Peripheral Vascular Resistance Modulation
Etomidate causes a mild reduction in peripheral vascular resistance. nih.gov This modest vasodilation is responsible for a slight decrease in arterial blood pressure that is often observed. nih.govveteriankey.com However, this effect is considerably less pronounced compared to other induction agents. mhmedical.com
Baroreceptor Reflex Activity
A key factor contributing to etomidate's hemodynamic stability is the preservation of the baroreceptor reflex. nih.govresearchgate.net The baroreceptor reflex is a crucial homeostatic mechanism that helps to maintain blood pressure by modulating heart rate, myocardial contractility, and vascular tone. Etomidate's lack of effect on this reflex system allows the body to effectively compensate for any minor drug-induced hemodynamic changes. nih.govdovepress.com
Effects on Cardiac Electrophysiology (e.g., QT Interval, hERG Channel Inhibition)
Studies on the effects of etomidate on cardiac electrophysiology have shown varied results. Some research suggests that etomidate does not significantly affect the rate of ventricular repolarization or the QT interval. nih.govwjgnet.com However, one study comparing etomidate to propofol (B549288) during electroconvulsive therapy found that etomidate prolonged the QTc interval more than propofol. wjgnet.comstanford.edu
Regarding the human ether-à-go-go-related gene (hERG) channel, which is crucial for ventricular repolarization, in vitro studies have shown that etomidate can inhibit the hERG potassium current in a concentration-dependent manner. nih.govnih.govplos.org However, the concentrations required to produce this inhibition are significantly higher than those needed for anesthesia, suggesting a low risk of clinically relevant QT prolongation at therapeutic doses. nih.govnih.govplos.org
Summary of Etomidate's Cardiovascular Effects:
| Parameter | Effect | Citation |
| Myocardial Contractility | Minimal to no change at clinical doses. | nih.govveteriankey.com |
| Cardiac Output | Generally unchanged. | nih.govtodaysveterinarypractice.com |
| Peripheral Vascular Resistance | Mild reduction. | nih.gov |
| Baroreceptor Reflex | Preserved. | nih.govresearchgate.net |
| QT Interval | Conflicting data, but generally not considered to have a significant effect at therapeutic doses. | nih.govwjgnet.comstanford.edu |
| hERG Channel Inhibition | Occurs at supra-therapeutic concentrations. | nih.govnih.govplos.org |
Etomidate Hydrochloride: Adrenocortical Axis Suppression and Steroidogenesis Research
Molecular Mechanisms of Adrenocortical Suppression
The primary mechanism behind etomidate-induced adrenocortical suppression is the inhibition of key enzymes involved in the synthesis of corticosteroids. This inhibition occurs at multiple steps within the steroidogenic pathway, with the most pronounced effect on the enzyme 11β-hydroxylase.
Specific Inhibition of 11β-Hydroxylase (CYP11B1) Enzyme
Etomidate (B1671615) is a potent and direct inhibitor of the adrenal mitochondrial cytochrome P450 enzyme, 11β-hydroxylase (CYP11B1). nih.govnih.govebmconsult.com This enzyme is crucial for the final step in cortisol biosynthesis, where it converts 11-deoxycortisol to cortisol. ebmconsult.com The inhibition is remarkably potent, occurring even at nanomolar concentrations of etomidate. nih.gov The blockade of 11β-hydroxylase leads to a decrease in cortisol production and a concurrent accumulation of its precursor, 11-deoxycortisol. ebmconsult.comnih.gov This specific enzymatic inhibition is the principal cause of the reduced plasma cortisol concentrations observed following etomidate administration. nih.govebmconsult.com
Interaction of the Imidazole (B134444) Ring with Cytochrome P450 Heme Groups
The inhibitory action of etomidate on cytochrome P450 enzymes is attributed to the presence of an imidazole ring in its chemical structure. nih.govnih.gov The basic nitrogen atom within this imidazole ring interacts with the heme iron located at the active site of cytochrome P450 enzymes, including CYP11B1. nih.govnih.govresearchgate.net This interaction forms a high-affinity coordination bond, which effectively blocks the normal enzymatic activity. nih.govnih.gov Computational docking studies and homology models of 11β-hydroxylase support the hypothesis that this coordination between the imidazole nitrogen and the heme iron is the primary reason for etomidate's high inhibitory potency. nih.govnih.gov The free imidazole radical of the drug binds directly to cytochrome P450, leading to the blockade of steroid synthesis. ukzn.ac.za
Inhibition of Adrenal Steroid Biosynthesis Pathways
Etomidate's inhibitory effects extend beyond CYP11B1, impacting the broader adrenal steroid biosynthesis pathway. It disrupts mitochondrial cytochrome P450-dependent hydroxylation reactions. nih.govoup.com This leads to a concentration-dependent blockade of not only cortisol synthesis but also the production of other steroids like corticosterone (B1669441) and aldosterone (B195564). nih.govnih.govoup.com Studies in isolated bovine adrenal cells have shown that etomidate inhibits both basal and ACTH-stimulated synthesis of cortisol, progesterone, 17α-hydroxyprogesterone, and corticosterone. nih.govoup.com Simultaneously, there is an observed increase in the output of deoxycorticosterone, further indicating a blockage at the 11β-hydroxylation step. nih.govoup.com
Competitive Inhibition of Steroidogenic Enzymes (e.g., CYP11A1, HSD3B1)
In addition to its well-documented effects on CYP11B1, research has shown that etomidate can competitively inhibit other key steroidogenic enzymes. Studies on rat immature Leydig cells have demonstrated that etomidate competitively inhibits both the cholesterol side-chain cleavage enzyme (CYP11A1) and 3β-hydroxysteroid dehydrogenase 1 (HSD3B1). nih.govnih.gov These enzymes are crucial in the initial steps of steroidogenesis, converting cholesterol into pregnenolone (B344588) and then to progesterone. nih.gov The inhibitory activity of etomidate on HSD3B1 was found to be competitive when using the steroid substrate pregnenolone, suggesting that etomidate binds to the active site of this enzyme. nih.gov
| Enzyme | IC50 Value (μM) | Nature of Inhibition |
|---|---|---|
| CYP11A1 | 12.62 | Competitive |
| HSD3B1 | 2.75 | Competitive |
Dynamics and Reversibility of Adrenocortical Suppression
The adrenocortical suppression induced by etomidate is a transient and reversible phenomenon. researchgate.netnih.gov The duration of this suppression, however, extends beyond the hypnotic effects of the drug. nih.gov
Duration of Cortisol Suppression Following Single Bolus Administration
Following a single bolus administration of etomidate, a significant reduction in serum cortisol levels can be observed. nih.gov Adrenal suppression can begin approximately 30 minutes after a single injection and may last for up to 24 hours. In critically ill patients, a single dose of etomidate has been shown to cause widespread adrenal inhibition. researchgate.netnih.gov
One prospective observational study in critically ill patients found that at 12 hours after a single dose of etomidate, 80% of patients met the criteria for etomidate-related adrenal insufficiency. researchgate.netnih.gov This incidence significantly decreased by 48 hours to 9% and by 72 hours to 7%, indicating that the alteration is largely reversible within 48 hours. researchgate.netnih.gov Other studies have suggested that this effect resolves within 12 hours in some patient populations. jwatch.org The cortisol to 11β-deoxycortisol ratio, which reflects the intensity of the 11β-hydroxylase blockade, shows significant improvement over time as the drug is metabolized and cleared. researchgate.netnih.gov While the suppression is transient, it can persist for 6 to 8 hours in patients after a single induction dose. jmedsciences.com
| Time After Single Bolus | Incidence of Adrenal Insufficiency |
|---|---|
| 12 hours | 80% |
| 48 hours | 9% |
| 72 hours | 7% |
Impact of Prolonged Infusion on Adrenocortical Function
The administration of etomidate hydrochloride via prolonged infusion has a profound and well-documented suppressive effect on adrenocortical function. This suppression is a direct consequence of the drug's inhibitory action on the mitochondrial enzyme 11β-hydroxylase, which is crucial for the synthesis of cortisol and aldosterone. Research has consistently demonstrated that continuous etomidate infusion leads to a significant reduction in plasma cortisol levels, a phenomenon that has been linked to increased morbidity and mortality in critically ill patients.
Historically, etomidate was used for continuous sedation in intensive care units (ICU) due to its favorable hemodynamic profile. However, a landmark retrospective audit in the early 1980s revealed a sudden and significant increase in mortality in a subset of trauma patients receiving etomidate infusions for mechanical ventilation. This increase in mortality was directly attributed to the adrenal suppression caused by the drug. Subsequent studies confirmed these findings, leading to the abandonment of etomidate for long-term sedation in critically ill patients.
Table 1: Impact of Prolonged Etomidate Infusion on Patient Outcomes in a Historical ICU Audit
| Patient Group | Mortality Rate | Key Findings |
|---|---|---|
| Pre-Etomidate Infusion Era (1969-1981) | Highest rate of 29% | Baseline mortality in the ICU. |
| Etomidate Infusion Era (1981-1982) | Increased to 47% | Significant rise in mortality correlated with the introduction of etomidate infusions for sedation. |
| Etomidate-Treated Patients | 77% | Mortality was significantly higher in trauma patients receiving continuous etomidate infusion for sedation compared to those receiving benzodiazepines. |
| Switched from Etomidate to Benzodiazepine | 25% reduction in overall mortality | Demonstrates the direct impact of etomidate on mortality. |
Time-Course of Adrenal Axis Recovery
The recovery of the adrenal axis following the cessation of this compound administration is a critical factor in understanding its clinical implications. The duration of adrenal suppression is dependent on the duration of exposure to the drug.
Following a single bolus dose of etomidate, adrenal inhibition is a transient phenomenon, with recovery of normal adrenocortical function typically occurring within 12 to 24 hours in most patients. Some studies have shown that this suppression can persist for up to 48 to 72 hours in critically ill patients.
In the context of prolonged infusions, the recovery of the adrenal axis is significantly delayed. Animal studies have shown that after a 120-minute continuous infusion of etomidate, adrenocortical recovery can take longer than 3 hours. This is in contrast to newer, rapidly metabolized analogs of etomidate, where recovery can occur in less than 30 minutes. The prolonged suppression after a continuous infusion is a key reason for its discontinuation for long-term sedation.
Table 2: Time-Course of Adrenal Axis Recovery After Etomidate Administration
| Administration Method | Duration of Suppression | Recovery Time |
|---|---|---|
| Single Bolus Dose | 12 - 72 hours | Adrenal function typically returns to normal within 24-48 hours in most patients. |
| 120-minute Continuous Infusion | > 3 hours | Recovery is significantly slower compared to newer, rapidly metabolized analogs. |
Clinical and Subclinical Implications of Adrenal Suppression
The adrenal suppression induced by this compound has significant clinical and subclinical implications, particularly in critically ill patients who are already experiencing a heightened stress response.
Adrenal Insufficiency in Critical Illness (e.g., Sepsis, Trauma)
In critically ill patients, such as those with sepsis or major trauma, the body's demand for cortisol is significantly increased to manage the inflammatory response and maintain hemodynamic stability. Etomidate-induced adrenal suppression can precipitate or exacerbate adrenal insufficiency in these vulnerable patients. This "relative adrenal insufficiency" is characterized by an inadequate cortisol response to the high levels of stress, even if baseline cortisol levels appear normal. Studies have shown a significantly higher incidence of adrenal insufficiency in critically ill patients who have received etomidate.
Hormonal Responses to Physiological Stressors (e.g., Surgery, Sepsis)
Etomidate significantly blunts the normal hormonal stress response. During physiological stressors like surgery or sepsis, there is a natural surge in cortisol and aldosterone production to maintain homeostasis. However, in patients who have received etomidate, this response is markedly attenuated. Research comparing etomidate to other induction agents, such as thiopental, has demonstrated that etomidate-treated patients have significantly lower plasma cortisol and aldosterone concentrations in the hours following administration, despite having higher levels of adrenocorticotropic hormone (ACTH). This indicates a direct inhibition of steroidogenesis within the adrenal cortex.
Correlation Between Adrenal Function and Patient Outcomes
A substantial body of evidence has established a correlation between etomidate-induced adrenal suppression and adverse patient outcomes, including increased mortality. Meta-analyses of studies involving critically ill patients have shown that the use of etomidate is associated with a higher risk of both adrenal insufficiency and all-cause mortality, particularly in patients with sepsis. The risk of mortality appears to be greater in patients with a higher severity of illness. While the administration of corticosteroids has been considered to counteract the effects of etomidate-induced adrenal suppression, its benefit in improving long-term outcomes remains a subject of debate.
Table 3: Correlation Between Etomidate Use, Adrenal Insufficiency, and Mortality in Sepsis
| Parameter | Etomidate Group | Non-Etomidate Group | Finding |
|---|---|---|---|
| Incidence of Adrenal Insufficiency | 61.0% | 44.6% | Significantly higher in patients who received etomidate within 72 hours of study inclusion. |
| 28-Day Mortality (Univariate Analysis) | 42.7% | 30.5% | Significantly higher in the etomidate group. |
| 28-Day Mortality (After Correction for Severity) | Higher | Lower | The association with increased mortality remained after adjusting for the severity of illness. |
Investigation of Adrenal Steroidogenesis in Extragonadal Tissues
While the primary focus of etomidate's inhibitory effects on steroidogenesis has been the adrenal cortex, research has begun to explore its impact on steroid hormone production in extragonadal tissues. The enzymes involved in steroid biosynthesis are not exclusive to the adrenal glands and gonads; they are also present in other tissues where they play important local roles.
One area of investigation has been the effect of etomidate on testicular steroidogenesis. A study on rat Leydig cells, the primary site of testosterone (B1683101) production in males, demonstrated that etomidate can directly inhibit androgen synthesis. The mechanism of inhibition was found to be a competitive inhibition of two key enzymes in the steroidogenic pathway: the P450 side-chain cleavage enzyme (CYP11A1) and 3β-hydroxysteroid dehydrogenase (HSD3B1). This suggests that etomidate's impact on steroidogenesis is not limited to the adrenal glands and can affect other steroid-producing tissues.
The broader implications of etomidate's effects on steroidogenesis in other extragonadal tissues, such as the brain (neurosteroids) and the placenta, are not yet well-defined and represent an area for future research. Given the shared enzymatic pathways in steroid biosynthesis across different tissues, it is plausible that etomidate could have wider-ranging effects on local steroid hormone signaling than is currently understood.
Effects on Leydig Cell Steroidogenesis
This compound, a potent intravenous anesthetic agent, is recognized for its significant side effect of suppressing adrenocortical steroidogenesis. nih.gov Research has demonstrated that this inhibitory action extends to testicular steroidogenesis, specifically within the Leydig cells, which are responsible for androgen production. plos.orgnih.gov The biosynthesis of cortisol in the adrenal glands and testosterone in the testes share similar enzymatic pathways, making Leydig cells susceptible to the inhibitory effects of etomidate. plos.orgnih.gov
In studies utilizing immature Leydig cells from rats, etomidate has been shown to significantly inhibit androgen synthesis. plos.org At a concentration of 30 μM, etomidate markedly suppressed the production of androgens. nih.gov This inhibition was observed in both basal and human chorionic gonadotropin (LH)-stimulated conditions, indicating a direct impact on the steroidogenic cascade within the Leydig cells. plos.orgnih.gov The inhibitory effect of etomidate on testosterone secretion from mouse Leydig cells has also been documented, with a 50% inhibition concentration (IC50) of 1.2 +/- 0.2 μmol/l. nih.gov Further investigations into the specific mechanisms of this inhibition have pointed to the modulation of key steroidogenic enzymes and the expression of related genes. plos.orgnih.gov
Modulation of Testicular Steroidogenic Enzyme Activity (e.g., CYP11A1, HSD3B1)
This compound directly modulates the activity of crucial enzymes in the testicular steroidogenic pathway. plos.orgnih.gov Two such enzymes are the P450 side-chain cleavage enzyme (CYP11A1) and 3β-hydroxysteroid dehydrogenase 1 (HSD3B1). plos.orgnih.gov CYP11A1 is a mitochondrial enzyme that catalyzes the conversion of cholesterol to pregnenolone, the initial and rate-limiting step in steroid hormone biosynthesis. researchgate.net HSD3B1 is involved in the subsequent conversion of pregnenolone to progesterone. researchgate.net
Research on purified testicular mitochondria and endoplasmic reticulum fractions has revealed that etomidate acts as a competitive inhibitor of both CYP11A1 and HSD3B1. plos.orgnih.gov This direct inhibitory effect on enzyme activity disrupts the normal flow of the steroidogenic pathway, leading to reduced androgen production. plos.orgnih.gov The half-maximal inhibitory concentration (IC50) values for etomidate's inhibition of CYP11A1 and HSD3B1 have been determined to be 12.62 μM and 2.75 μM, respectively. plos.orgnih.govnih.gov This indicates that etomidate is a more potent inhibitor of HSD3B1 than CYP11A1. plos.orgnih.gov
| Enzyme | Inhibitory Action | IC50 Value (μM) | Reference |
|---|---|---|---|
| CYP11A1 (P450 side-chain cleavage enzyme) | Competitive Inhibition | 12.62 | plos.orgnih.govnih.gov |
| HSD3B1 (3β-hydroxysteroid dehydrogenase 1) | Competitive Inhibition | 2.75 | plos.orgnih.govnih.gov |
Impact on Steroidogenesis-Related Gene Expression
In addition to its direct inhibition of enzyme activity, this compound also influences the expression of genes related to steroidogenesis in Leydig cells. plos.orgnih.gov Studies have shown that etomidate can downregulate the mRNA levels of several key genes involved in androgen biosynthesis. plos.orgnih.gov
At a concentration of 30 μM, etomidate has been found to significantly reduce the expression levels of Cyp11a1, Hsd17b3 (17β-hydroxysteroid dehydrogenase 3), and Srd5a1 (5α-reductase 1). plos.orgnih.govnih.gov The downregulation of Cyp11a1 mRNA further contributes to the reduced synthesis of pregnenolone from cholesterol. plos.orgnih.gov Interestingly, at this higher concentration, the expression of Hsd3b1 was not significantly affected, suggesting a more complex regulatory mechanism. plos.orgnih.gov
| Gene | Effect at 30 μM Etomidate | Effect at Lower Concentrations | Reference |
|---|---|---|---|
| Cyp11a1 | Significantly Downregulated | Not specified | plos.orgnih.govnih.gov |
| Hsd17b3 | Significantly Downregulated | Not specified | plos.orgnih.govnih.gov |
| Srd5a1 | Significantly Downregulated | Significantly downregulated at ≥ 3 μM | plos.orgnih.gov |
| Akr1c14 | Significantly Downregulated | Significantly inhibited at ~0.3 μM | plos.orgnih.govnih.gov |
| Hsd3b1 | Not significantly affected | Not specified | plos.orgnih.gov |
Etomidate Hydrochloride: Metabolism and Analog Development for Enhanced Safety Profiles
Biotransformation and Metabolite Characterization
The metabolism of etomidate (B1671615) is a critical factor influencing its duration of action and safety. The primary route of its biotransformation involves enzymatic processes in the liver. nih.govpatsnap.com
Hepatic Esterase-Mediated Hydrolysis
Etomidate is primarily metabolized in the liver through hydrolysis mediated by hepatic esterases. nih.govnih.govnih.gov This process also occurs to a lesser extent in the plasma. researchgate.net The ester bond in the etomidate molecule is the target of these enzymes. However, etomidate is considered a relatively poor substrate for these esterases due to steric hindrance caused by the proximity of the ester group to the imidazole (B134444) ring. nih.gov This results in a slower rate of hydrolysis and a longer metabolic half-life, which typically ranges from 2 to 5 hours in humans. nih.govnih.gov
Identification and Pharmacological Activity of Carboxylic Acid Metabolites
The hydrolysis of etomidate results in the formation of its primary metabolite, a carboxylic acid derivative known as etomidate acid, and an ethanol (B145695) molecule. nih.govontosight.ai This carboxylic acid metabolite is pharmacologically inactive. nih.govresearchgate.net Its lack of hypnotic and adrenocortical inhibitory activity is a key aspect of etomidate's metabolic profile. nih.govscispace.com The inactive metabolite is then primarily excreted through the urine, with a smaller portion eliminated in the bile. nih.govresearchgate.net
The development of etomidate analogs has focused on accelerating this metabolic inactivation. For instance, Methoxycarbonyl-etomidate (MOC-etomidate), a soft analog, was designed to be rapidly hydrolyzed by non-specific esterases. nih.govnih.gov This rapid metabolism produces a carboxylic acid metabolite (MOC-ECA) that is approximately 300-fold less potent than the parent compound in terms of hypnotic and adrenocortical inhibitory effects. nih.govnih.gov This rapid conversion to a significantly less active metabolite contributes to the ultra-short duration of action and reduced adrenocortical suppression observed with MOC-etomidate. nih.govnih.gov
| Compound | Metabolite | Relative Potency (Metabolite vs. Parent Compound) | Key Findings |
|---|---|---|---|
| Etomidate | Etomidate Acid | Inactive nih.govresearchgate.net | Primary metabolite of etomidate with no significant pharmacological activity. nih.govresearchgate.net |
| MOC-etomidate | MOC-ECA | ~300-fold less potent nih.govnih.gov | Rapidly formed metabolite with significantly reduced hypnotic and adrenocortical inhibitory activity. nih.govnih.gov |
Hypothetical Cytochrome P450-Mediated Metabolic Pathways
While ester hydrolysis is the main metabolic route for etomidate, the involvement of the cytochrome P450 (CYP) enzyme system has also been investigated, particularly for its analogs. For the etomidate analogue ET-26-HCl, studies have proposed a hypothetical metabolic pathway involving CYP-mediated reactions such as dehydrogenation, hydroxylation, and demethylation. royalsocietypublishing.orgresearchgate.net Research on ET-26-HCl identified eight new metabolites resulting from its biotransformation in liver microsomes, suggesting a more complex metabolic profile than etomidate. royalsocietypublishing.orgresearchgate.net It is important to note that etomidate itself is not significantly metabolized by the cytochrome P450 system, which can reduce the potential for drug-drug interactions. wisdomlib.org
Species-Specific Metabolic Profiles
The metabolism of etomidate and its analogs can exhibit species-specific differences. For instance, in vitro studies with ET-26-HCl showed varying rates of metabolism across liver microsomes from different species, including humans, monkeys, dogs, rats, and mice. royalsocietypublishing.org The plasma protein binding of ET-26-HCl was also found to be highest in mice and lowest in humans. royalsocietypublishing.org Furthermore, the sedative effects of etomidate have shown species-specific interactions with α2-adrenoceptors, with different responses observed in tadpoles versus mice. nih.gov These variations highlight the importance of considering species differences in preclinical studies when developing new anesthetic agents.
Structure-Activity Relationship (SAR) Studies for Adrenocortical Selectivity
A major focus of etomidate research has been to understand and mitigate its inhibitory effect on adrenocortical function. This has led to extensive structure-activity relationship (SAR) studies aimed at designing analogs with greater selectivity and a reduced risk of suppressing steroid synthesis.
Design Principles for Reducing 11β-Hydroxylase Inhibition
The adrenocortical suppression caused by etomidate is due to its potent inhibition of the enzyme 11β-hydroxylase, a key cytochrome P450 enzyme in the synthesis of cortisol. nih.govsurgicalneurologyint.com The inhibitory action is attributed to the high-affinity binding of the basic nitrogen atom in etomidate's imidazole ring to the heme iron at the active site of the enzyme. nih.govaneskey.com
This understanding has guided the rational design of etomidate analogs with reduced 11β-hydroxylase inhibition. Two primary strategies have emerged:
Modification of the Imidazole Ring: Replacing the critical nitrogen atom in the imidazole ring with a group that cannot form a strong bond with the heme iron has been a successful approach. surgicalneurologyint.com For example, in the analog carboetomidate (B606476) , this nitrogen is replaced by a methylene (B1212753) group. surgicalneurologyint.com This subtle change results in a 2000-fold reduction in adrenocortical inhibitory potency while retaining hypnotic activity. surgicalneurologyint.comnih.gov Computational docking studies and experimental binding assays have confirmed that carboetomidate has a significantly lower binding affinity for 11β-hydroxylase compared to etomidate. nih.govresearchgate.net
Introduction of a Metabolically Labile Ester Moiety: Another strategy involves creating "soft" analogs that are rapidly metabolized to inactive compounds. nih.govMOC-etomidate is a prime example, incorporating an ester moiety that is quickly hydrolyzed by plasma and tissue esterases. nih.govnih.gov This rapid metabolism prevents the drug from accumulating and causing prolonged inhibition of 11β-hydroxylase. nih.gov The resulting carboxylic acid metabolite has a much lower affinity for the enzyme. researchgate.net This approach has been further refined with analogs like cyclopropyl-methoxycarbonyl metomidate (B1676513) (CPMM or ABP-700) , which also demonstrates rapid metabolism and reduced adrenocortical suppression. nih.govsurgicalneurologyint.com
| Analog | Design Principle | Impact on 11β-Hydroxylase Inhibition | Reference |
|---|---|---|---|
| Carboetomidate | Replacement of imidazole nitrogen with a methylene group | 2000-fold reduction in inhibitory potency | surgicalneurologyint.comnih.gov |
| MOC-etomidate | Introduction of a rapidly hydrolyzed ester moiety | Rapid metabolism to an inactive metabolite, preventing prolonged inhibition | nih.govnih.gov |
| ABP-700 (CPMM) | Soft analog design for rapid metabolism | Rapid clearance and diminished adrenocortical suppression | nih.govsurgicalneurologyint.com |
Role of Imidazole Ring Modifications in Steroidogenesis Inhibition
Etomidate's potent inhibitory effect on steroidogenesis is a significant clinical concern, primarily attributed to its imidazole ring. oup.com This inhibition stems from the high-affinity binding of the basic nitrogen atom within the imidazole ring to the heme iron at the active site of the cytochrome P450 enzyme 11β-hydroxylase. oup.comsurgicalneurologyint.com This interaction effectively blocks the synthesis of crucial adrenocortical steroids. nih.gov
To mitigate this adverse effect, research has focused on modifying the imidazole ring to reduce its binding affinity for 11β-hydroxylase. peerj.com One key strategy involves replacing the critical nitrogen atom with a group incapable of forming a coordination bond with the heme iron. surgicalneurologyint.comaneskey.com An example of this approach is the development of carboetomidate , a pyrrole (B145914) analog of etomidate where the basic nitrogen in the imidazole ring is replaced by a methylene group. surgicalneurologyint.comsci-hub.se This "pharmacodynamic solution" results in a molecule that is a significantly less potent inhibitor of cortisol synthesis. nih.govnih.gov In vitro studies have demonstrated that this single molecular change reduces the adrenocortical inhibitory potency by as much as 2,000 to three orders of magnitude. surgicalneurologyint.comnih.gov While this modification successfully addresses the issue of steroidogenesis inhibition, it can also impact other properties, such as a substantial reduction in aqueous solubility. surgicalneurologyint.com
Influence of Ester Moiety Modifications on Enzyme Affinity
A primary strategy to create safer etomidate analogs involves modifying the ester moiety to develop "soft drugs." surgicalneurologyint.com These analogs are designed to be rapidly hydrolyzed by nonspecific esterases in the body into an inactive carboxylic acid metabolite. nih.gov This rapid metabolism is intended to shorten the duration of action and, consequently, the period of adrenocortical suppression. surgicalneurologyint.comaneskey.com
The rate of hydrolysis, and therefore the drug's duration of action, can be fine-tuned by altering the chemical structure of the spacer that connects the labile ester group to the core etomidate molecule. aneskey.com Introducing steric hindrance, for example by adding substituent groups to the spacer, can slow the rate of hydrolysis. aneskey.comresearchgate.net This approach aims to achieve a balance: a metabolic rate that is fast enough to prevent prolonged side effects but slow enough to reduce the infusion requirements needed to maintain a therapeutic effect. aneskey.com
Impact of Chiral Center Configuration on Target Selectivity
Etomidate possesses a single chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: R(+) and S(-). nih.govnih.gov The anesthetic and hypnotic effects of etomidate are highly stereoselective, with the R(+) enantiomer being significantly more potent—by a factor of 10 to 20—than the S(-) enantiomer. nih.gov This stereoselectivity is a critical feature for its anesthetic activity and is observed in its interaction with GABAA receptors, the primary molecular target for its hypnotic effects. nih.gov
The R(+) configuration is a crucial structural feature for the desired anesthetic activity. nih.gov While the R(+) enantiomer is the one used clinically, the enantioselectivity of etomidate's effect on adrenocortical function is also an important area of investigation. nih.gov Understanding the structure-activity relationships at the chiral center is essential for designing new analogs with improved target selectivity, aiming to retain the potent hypnotic properties of the R(+) configuration while minimizing off-target effects like steroidogenesis inhibition. nih.gov
Development and Preclinical Evaluation of Novel Etomidate Analogs
Methoxycarbonyl-Etomidate (MOC-etomidate) and Carboetomidate Research
MOC-etomidate was the first "soft" analog of etomidate developed with the goal of rapid metabolism. surgicalneurologyint.comaneskey.com It contains a metabolically labile ester moiety designed to be quickly broken down by nonspecific esterases into a much less active carboxylic acid metabolite. aneskey.comresearchgate.net This rapid metabolism leads to an ultra-short duration of action. nih.govnih.gov Preclinical studies in rats and tadpoles demonstrated that MOC-etomidate induces hypnosis quickly but for a very brief period, and importantly, does not cause the prolonged adrenocortical suppression seen with etomidate. nih.govnih.govsciencedaily.com For instance, in human liver S9 fraction, MOC-etomidate has a metabolic half-life of approximately 4.4 minutes, whereas etomidate shows no significant metabolism in the same timeframe. nih.gov However, a challenge with MOC-etomidate is that during prolonged infusions, its less active metabolite can accumulate to levels high enough to cause hypnosis, leading to unexpectedly long recovery times. aneskey.com
Carboetomidate represents a different design approach, focusing on altering the pharmacodynamics of etomidate to prevent adrenocortical suppression. nih.gov This was achieved by replacing the nitrogen atom in the imidazole ring with a carbon atom (a methylene group), creating a pyrrole analog. surgicalneurologyint.comsci-hub.sepnas.org This modification dramatically reduces the molecule's ability to inhibit 11β-hydroxylase, the enzyme responsible for cortisol synthesis. oup.comnih.gov Studies have shown carboetomidate to be about three orders of magnitude less potent as an inhibitor of in vitro cortisol synthesis than etomidate, without significantly compromising its hypnotic potency. nih.govresearchgate.net Unlike MOC-etomidate, carboetomidate's duration of hypnosis is similar to that of the parent drug. nih.gov Researchers have also explored combining these two strategies in a molecule called MOC-carboetomidate , which incorporates both the rapid metabolism of MOC-etomidate and the reduced adrenocortical toxicity of carboetomidate. sci-hub.senih.gov
| Compound | Design Strategy | Key Preclinical Findings | Reference |
| MOC-etomidate | Pharmacokinetic (rapid metabolism) | Ultra-short acting, no prolonged adrenocortical suppression after a single dose. Metabolite can accumulate during infusion. | aneskey.comnih.gov |
| Carboetomidate | Pharmacodynamic (reduced enzyme binding) | Dramatically reduced inhibition of steroid synthesis while retaining hypnotic effects. | surgicalneurologyint.comnih.gov |
| MOC-carboetomidate | Combined Pharmacokinetic & Pharmacodynamic | Retains GABAA receptor modulation and hypnotic activity, is rapidly metabolized, and does not suppress adrenocortical function. | sci-hub.senih.gov |
ET-26 Hydrochloride (Methoxyethyl Etomidate Hydrochloride) Investigations
ET-26 Hydrochloride , also known as methoxyethyl this compound, is another novel analog of etomidate that has undergone preclinical evaluation. researchgate.netfrontiersin.org Developed to retain the favorable hypnotic and hemodynamic properties of etomidate while causing milder adrenocortical suppression, ET-26 has been approved for clinical trials. researchgate.netfrontiersin.org
Preclinical studies in both rats and beagle dogs have shown that ET-26 has a similar onset, duration, and recovery time to etomidate following a single intravenous injection. frontiersin.org Importantly, it demonstrates a milder impact on adrenocortical function. researchgate.netfrontiersin.org In terms of cardiovascular effects, ET-26 has been shown to have hemodynamic stability comparable to etomidate, even in a rat model of uncontrolled hemorrhagic shock. plos.orgnih.gov Safety pharmacology studies have indicated that ET-26 has mild and reversible effects on the respiratory, cardiovascular, and central nervous systems in animal models. frontiersin.orgresearchgate.net
| Parameter | ET-26 HCl Finding | Comparison with Etomidate | Reference |
| Adrenocortical Suppression | Milder than etomidate | Superior profile | researchgate.netfrontiersin.org |
| Hemodynamic Stability | Similar to etomidate | Comparable | plos.orgnih.gov |
| Hypnotic Effect | Similar onset and duration | Comparable | frontiersin.org |
ABP-700 and Other Ultra-Rapidly Metabolized Analogs
ABP-700 , formerly known as cyclopropyl-methoxycarbonyl-metomidate (CPMM), is a second-generation "soft" analog of etomidate. nih.govfrontiersin.org It was designed to optimize the properties of MOC-etomidate by modifying the spacer between the ester and the etomidate core, specifically by adding a cyclopropyl (B3062369) group. researchgate.net This modification was intended to slow the rate of hydrolysis by esterases, thereby increasing the drug's potency and duration of action to a more clinically useful range compared to the extremely short-acting MOC-etomidate. researchgate.netfrontiersin.org Preclinical studies showed that ABP-700 has a rapid onset and offset of action and does not cause adrenocortical suppression. nih.govisaponline.org Phase 1 clinical trials in healthy volunteers confirmed that ABP-700 was generally well-tolerated, with dose-dependent and rapidly reversible effects. isaponline.orgfiercebiotech.com
Other research efforts have focused on creating ultra-rapidly metabolized analogs. One such compound is E161111 , which is designed to have the same primary metabolite as etomidate, etomidate acid, which is considered safe. peerj.com In preclinical rat studies, E161111 was metabolized extremely quickly and resulted in a short recovery time after infusion. peerj.comnih.gov It also demonstrated hemodynamic stability and caused significantly milder suppression of corticosterone (B1669441) compared to etomidate. peerj.compeerj.comnih.gov
These developments highlight a key strategy in modern anesthetic drug design: creating agents that are rapidly metabolized to inactive byproducts, allowing for precise control over the depth of anesthesia and a quick recovery while minimizing persistent side effects. surgicalneurologyint.comnih.gov
Comparative Pharmacological Profiling of Etomidate Analogs
The development of etomidate analogs has been driven by the need to retain its beneficial hemodynamic properties while mitigating its significant side effect of adrenocortical suppression. Researchers have synthesized and evaluated a range of these analogs, focusing on key pharmacological parameters to identify candidates with improved safety profiles.
Relative Potency in GABAA Receptor Modulation
Etomidate and its analogs exert their hypnotic effects primarily by potentiating the function of the γ-aminobutyric acid type A (GABAA) receptor, the main inhibitory neurotransmitter receptor in the central nervous system. nih.govnih.govd-nb.info The potency of these compounds at the GABAA receptor is a critical determinant of their anesthetic efficacy.
Studies have shown a wide range of potencies among etomidate analogs in modulating GABAA receptor function, with some exhibiting potency comparable to or slightly less than etomidate, while others are significantly weaker. For instance, MOC-etomidate, a "soft" analog designed for rapid metabolism, demonstrates potent enhancement of GABAA receptor function. nih.govresearchgate.net Another analog, carboetomidate, also effectively enhances currents mediated by wild-type GABAA receptors. tdl.orgnih.gov Research has demonstrated that the GABAA receptor and hypnotic potencies of etomidate and its analogs can vary significantly, by as much as 91-fold and 53-fold, respectively. nih.govnih.gov This variability is attributed to specific structural elements within the molecules that influence their interaction with the binding site on the GABAA receptor. nih.govnih.gov The carboxylic acid metabolite of MOC-etomidate is approximately 300-fold less potent than the parent compound in activating GABAA receptors. nih.govaneskey.com
Table 1: Comparative GABAA Receptor Modulation of Etomidate and Analogs
| Compound | Relative Potency/Efficacy | Key Findings |
|---|---|---|
| Etomidate | High potency positive allosteric modulator. nih.govd-nb.info | Shifts GABA dose-response curve to the left, increasing GABA efficacy. nih.gov |
| MOC-etomidate | Potent GABAA receptor agonist. researchgate.netaneskey.com | Enhances GABAA receptor function, though with 1/5 to 1/10 the potency of etomidate. aneskey.com |
| Carboetomidate | Potent hypnotic that enhances wild-type GABAA receptor currents. tdl.orgnih.gov | Does not significantly interact with etomidate-insensitive mutant GABAA receptors. tdl.orgnih.gov |
| MOC-etomidate Carboxylic Acid Metabolite | ~300-fold less potent than MOC-etomidate. nih.govaneskey.com | Low pharmacological activity accounts for the short duration of action of the parent drug. nih.gov |
Comparative Adrenocortical Suppression Profiles
A primary driver for developing etomidate analogs is to reduce or eliminate the dose-limiting side effect of adrenocortical suppression, which results from the inhibition of the enzyme 11β-hydroxylase. d-nb.infonih.govnih.gov
Analogs have been specifically designed to have a lower affinity for this enzyme. Carboetomidate, for example, was engineered with a pyrrole ring instead of the imidazole ring found in etomidate, which is thought to be crucial for 11β-hydroxylase inhibition. d-nb.infoukzn.ac.za This modification resulted in carboetomidate being three orders of magnitude less potent as an inhibitor of in vitro cortisol synthesis compared to etomidate. tdl.orgnih.gov Similarly, MOC-etomidate, due to its rapid metabolism to a less active carboxylic acid metabolite, does not cause prolonged adrenocortical suppression after a single bolus dose. researchgate.netnih.govnih.gov The carboxylic acid metabolite of MOC-etomidate is about 300 times less potent at inhibiting cortisol synthesis than MOC-etomidate itself. aneskey.comscispace.com While continuous infusions of cyclopropyl-methoxycarbonyl metomidate (CPMM), another analog, do suppress adrenocortical function, recovery is significantly faster (<30 minutes) compared to etomidate (>3 hours). nih.gov
Table 2: Comparative Adrenocortical Suppression
| Compound | Adrenocortical Suppression Profile | Key Findings |
|---|---|---|
| Etomidate | Potent and prolonged suppression. nih.govnih.gov | Inhibition of 11β-hydroxylase leads to decreased cortisol production. nih.gov |
| Carboetomidate | Dramatically less potent inhibitor. tdl.orgnih.gov | Three orders of magnitude less potent than etomidate in vitro. tdl.orgnih.gov |
| MOC-etomidate | No prolonged suppression after bolus administration. researchgate.netnih.gov | Rapidly metabolized to a weakly active metabolite. researchgate.netnih.gov |
| Cyclopropyl-methoxycarbonyl metomidate (CPMM) | Suppression during infusion, but rapid recovery. nih.gov | Adrenocortical function recovers within 30 minutes post-infusion. nih.gov |
| ET-26 HCl | Virtually no effect on adrenocortical steroid synthesis. plos.org | Designed for reduced adrenocortical suppression. nih.gov |
Hemodynamic Stability Comparison
Etomidate is valued for its characteristic hemodynamic stability, causing minimal changes in blood pressure and heart rate, which makes it suitable for critically ill or cardiovascularly unstable patients. d-nb.infonih.govapicareonline.com A key goal in the development of its analogs is to preserve this favorable hemodynamic profile.
Studies on analogs like MOC-etomidate, carboetomidate, and ET-26 HCl have demonstrated that they largely retain the hemodynamic stability of the parent compound. researchgate.nettdl.orgplos.org For instance, in rats, carboetomidate produced minimal hemodynamic changes at hypnotic doses. tdl.orgnih.gov Similarly, MOC-etomidate caused only a brief reduction in blood pressure that terminated upon its metabolism, with the maximum reduction being significantly less than that seen with equi-hypnotic doses of etomidate. nih.gov ET-26 HCl has also been shown to have a hemodynamic stability profile comparable to etomidate in both normal and hemorrhagic shock models in rats. plos.org
Table 3: Hemodynamic Stability Comparison
| Compound | Hemodynamic Effects | Key Findings |
|---|---|---|
| Etomidate | High degree of hemodynamic stability. d-nb.infonih.govapicareonline.com | Minimal impact on blood pressure and heart rate. nih.gov |
| MOC-etomidate | Minimal and brief hemodynamic changes. researchgate.netnih.gov | Less reduction in blood pressure compared to equi-hypnotic doses of etomidate. nih.gov |
| Carboetomidate | Minimal hemodynamic changes at hypnotic doses. tdl.orgnih.gov | Preserves the favorable hemodynamic profile of etomidate. tdl.org |
| ET-26 HCl | Similar hemodynamic stability to etomidate. plos.orgnih.gov | Maintains cardiovascular stability in both normal and shock states. plos.org |
Metabolism and Clearance Rate Differences
The metabolic fate and clearance rate of etomidate analogs are central to their design, particularly for "soft" analogs intended for rapid inactivation. Etomidate itself is metabolized by hepatic esterases to an inactive carboxylic acid metabolite. ugent.bemedstarhealth.org
MOC-etomidate was specifically designed with a metabolically labile ester moiety to be susceptible to ultra-rapid metabolism by esterases. researchgate.netaneskey.com Its in vitro half-life in human liver S9 fraction is 4.4 minutes, compared to over 40 minutes for etomidate. researchgate.netaneskey.com This rapid hydrolysis to a significantly less potent carboxylic acid metabolite is responsible for its ultra-short duration of action. researchgate.netnih.gov Another analog, ABP-700 (cyclopropyl-methoxycarbonyl etomidate), also undergoes rapid clearance and is hydrolyzed into an inactive carboxylic acid. nih.govrug.nl The clearance of CPMM in dogs was found to be significantly faster than that of etomidate (211 ± 26 versus 14.7 ± 2.78 ml · kg−1 min−1). aneskey.com E161111, another novel analog, is also metabolized very rapidly, with a half-life of about 6.7 seconds in rat plasma. peerj.com
Table 4: Metabolism and Clearance of Etomidate and Analogs
| Compound | Metabolism | Clearance Rate | Half-life |
|---|---|---|---|
| Etomidate | Hepatic esterase hydrolysis. ugent.bemedstarhealth.org | 9.9 to 25.0 mL/min/kg. nih.gov | 2.9–5.5 hours (elimination). nih.gov |
| MOC-etomidate | Rapid hydrolysis by esterases. researchgate.netaneskey.com | Ultra-rapid. researchgate.netnih.gov | 4.4 minutes (in vitro, human liver S9). researchgate.netaneskey.com |
| ABP-700 (CPMM) | Rapid hydrolysis to inactive carboxylic acid. nih.govrug.nl | Rapid clearance. nih.govrug.nl | 96.8 ± 38.5 min (terminal elimination after 2-h infusion in dogs). aneskey.com |
| E161111 | Rapidly hydrolyzed by esterases. peerj.com | Very rapid. | ~6.7 seconds (in rat plasma). peerj.com |
Onset and Offset Characteristics
The speed of onset and the duration of action (offset) are critical clinical characteristics for intravenous anesthetics. Etomidate itself has a rapid onset of action. nih.gov The development of its analogs aims to achieve a rapid onset coupled with an ultra-short and predictable offset, allowing for better control over the depth of anesthesia.
MOC-etomidate exhibits a rapid onset of hypnosis, but its action is extremely brief due to its rapid metabolism. researchgate.netnih.gov Bolus administration in rats leads to a loss of righting reflex that is significantly shorter than that produced by an equipotent dose of etomidate. nih.gov ABP-700 also demonstrates a very rapid onset and offset of clinical effect. nih.govrug.nlanesthesiologydfw.com In contrast, carboetomidate was found to have a relatively slow onset of hypnosis in rats compared to etomidate, which was attributed to its lower hypnotic potency. d-nb.infonih.gov
Table 5: Onset and Offset Characteristics
| Compound | Onset of Action | Offset of Action/Duration |
|---|---|---|
| Etomidate | Rapid. nih.gov | 3-5 minutes after a bolus dose. aneskey.com |
| MOC-etomidate | Rapid. researchgate.netnih.gov | Ultra-short; extremely brief duration. researchgate.netnih.gov |
| ABP-700 | Rapid. nih.govrug.nlanesthesiologydfw.com | Rapid. nih.govrug.nlanesthesiologydfw.com |
| Carboetomidate | Relatively slow compared to etomidate. d-nb.infonih.gov | Longer-acting than MOC-etomidate. nih.gov |
| E161111 | Rapid. | Short; recovery time of 4.3 ± 1.5 min after 1-hour infusion in rats. peerj.com |
Electrophysiological Comparisons (e.g., hERG Channel Inhibition)
Inhibition of the human ether-à-go-go-related gene (hERG) potassium channel is a significant concern in drug development as it can lead to QT interval prolongation and potentially life-threatening cardiac arrhythmias. Therefore, assessing the effect of etomidate and its analogs on the hERG channel is an important aspect of their safety profiling.
Studies have shown that both etomidate and its analog ET-26 HCl inhibit the hERG channel in a concentration-dependent manner, but at concentrations that are generally considered supra-therapeutic. nih.govplos.orgnih.gov Importantly, ET-26 HCl demonstrated a significantly lower potential for hERG inhibition compared to etomidate, with a higher IC50 value (the concentration required to inhibit 50% of the hERG current). The IC50 for ET-26 HCl was 742.51 μM, whereas for etomidate it was 263.60 μM, suggesting a wider safety margin for ET-26 HCl regarding this specific cardiac ion channel. nih.govplos.orgnih.gov In vivo studies with ET-26 HCl in dogs showed no significant QT interval prolongation. nih.govfrontiersin.org
Table 6: Comparative hERG Channel Inhibition
| Compound | hERG Inhibition (IC50) | Key Findings |
|---|---|---|
| Etomidate | 263.60 μM. nih.govplos.orgnih.gov | Inhibits hERG current in a concentration-dependent manner. plos.orgnih.gov |
| ET-26 HCl | 742.51 μM. nih.govplos.orgnih.gov | Significantly less potent inhibitor of hERG than etomidate. nih.govplos.org |
Incidence and Mechanisms of Undesirable Side Effects (e.g., Myoclonus)
This compound is a potent intravenous anesthetic agent valued for its favorable hemodynamic profile. However, its clinical utility is tempered by a notable incidence of undesirable side effects. This section will explore the occurrence and underlying mechanisms of these effects, with a particular focus on myoclonus, as well as other significant adverse reactions such as adrenocortical suppression, pain on injection, and postoperative nausea and vomiting.
Myoclonus
Myoclonus, characterized by involuntary and brief muscle twitching or jerking, is one of the most frequently observed side effects following the administration of etomidate. ebmconsult.comdovepress.com The reported incidence of etomidate-induced myoclonus is notably high, ranging from 50% to 80% in patients who have not received premedication. dovepress.comeuropeanreview.orgjbi.global These movements can range from mild twitching of facial muscles to more generalized and vigorous jerking of limbs and the trunk. scielo.br
The precise mechanism underlying etomidate-induced myoclonus is not yet fully elucidated, but several theories have been proposed. One prominent hypothesis suggests that myoclonus arises from a transient disinhibition of subcortical structures. openanesthesia.orgdrugbank.com Etomidate is believed to cause a more rapid depression of cortical inhibitory pathways compared to excitatory pathways. This imbalance is thought to lead to a temporary loss of inhibitory control over subcortical areas, resulting in the spontaneous neuronal firing that manifests as myoclonic movements. europeanreview.orgdrugbank.com
Another proposed mechanism involves an imbalance between the neurotransmitters glutamate (B1630785) and gamma-aminobutyric acid (GABA). Research suggests that etomidate may lead to an accumulation of the excitatory neurotransmitter glutamate in the neocortex, contributing to the development of myoclonus. europeanreview.org Furthermore, etomidate's primary mechanism of action is the potentiation of GABAergic inhibition. openanesthesia.orgdrugbank.com It is theorized that an unsynchronized onset of its effects on different neuronal populations could lead to the observed excitatory phenomena.
Studies have demonstrated that the incidence of myoclonus can be influenced by the rate of injection and by pretreatment with various pharmacological agents. For instance, a slower rate of etomidate injection has been shown to significantly reduce the incidence of myoclonus. drugbank.com Pretreatment with agents such as dexmedetomidine (B676) and propofol (B549288) has also been found to decrease the occurrence of these involuntary muscle movements. europeanreview.orgnih.gov
Table 1: Incidence of Etomidate-Induced Myoclonus in Clinical Studies
| Study Group | Incidence of Myoclonus |
|---|---|
| Etomidate alone (Control) | 62% - 84% |
| Etomidate with Esketamine Pretreatment | 20% |
| Etomidate with Dexmedetomidine Pretreatment | 30.0% - 36.7% |
| Etomidate with Propofol Co-administration | 12.7% |
| Etomidate (Fast Injection) | 84% |
| Etomidate (Slow Injection) | 28% |
This table is interactive. Click on the headers to sort the data.
Other Undesirable Side Effects
Beyond myoclonus, several other side effects are associated with this compound administration.
Adrenocortical Suppression: A significant and well-documented side effect of etomidate is the transient inhibition of adrenal steroid synthesis. nih.govnih.gov Etomidate causes a dose-dependent and reversible inhibition of the enzyme 11-β-hydroxylase. ebmconsult.comnih.govjmedsciences.com This enzyme is crucial for the conversion of 11-deoxycortisol to cortisol in the adrenal cortex. ebmconsult.comjmedsciences.com A single induction dose of etomidate can lead to adrenocortical suppression lasting for 6 to 12 hours. nih.gov This effect can be particularly concerning in critically ill patients or those with sepsis, as it may impair their ability to mount an adequate stress response. nih.govnih.gov
Pain on Injection: Pain at the injection site is a common complaint following the intravenous administration of etomidate. nih.gov This side effect is largely attributed to the propylene (B89431) glycol formulation in which etomidate is dissolved. nih.govnih.govresearchgate.net It is hypothesized that the propylene glycol may cause direct irritation to the vascular endothelium, leading to the sensation of pain. researchgate.net Another proposed mechanism involves the activation of transient receptor potential (TRP) ion channels in sensory neurons. nih.gov The incidence and severity of pain appear to be related to the size of the vein used for injection, with smaller, more distal veins being associated with a higher incidence of pain. nih.govfda.gov The use of a lipid emulsion formulation of etomidate has been shown to significantly reduce the occurrence of injection pain. nih.govresearchgate.net
Postoperative Nausea and Vomiting (PONV): The use of etomidate is associated with an increased risk of postoperative nausea and vomiting. openanesthesia.orgnih.gov The emetogenic effects of etomidate are thought to be mediated through the activation of the chemoreceptor trigger zone (CTZ) in the medulla, which then stimulates the vomiting center. wfsahq.orgresearchopenworld.com Anesthetic agents, including etomidate, can act as triggers for the release of neurotransmitters such as dopamine (B1211576) and serotonin (B10506) in the CTZ, leading to the sensations of nausea and the act of vomiting. wfsahq.orgresearchopenworld.com Compared to propofol, etomidate is considered to be more emetogenic. psu.edu
Table 2: Summary of Other Undesirable Side Effects of this compound
| Side Effect | Proposed Mechanism |
|---|---|
| Adrenocortical Suppression | Inhibition of the 11-β-hydroxylase enzyme, leading to decreased cortisol synthesis. ebmconsult.comnih.govjmedsciences.com |
| Pain on Injection | Irritation of the vascular endothelium by the propylene glycol solvent; potential activation of transient receptor potential (TRP) ion channels. nih.govresearchgate.net |
| Postoperative Nausea and Vomiting | Activation of the chemoreceptor trigger zone (CTZ) in the medulla by anesthetic agents. wfsahq.orgresearchopenworld.com |
This table is interactive. Click on the headers to sort the data.
Etomidate Hydrochloride: Advanced Mechanistic and Cellular Research
Mitochondrial Bioenergetics and Oxidative Phosphorylation
Etomidate (B1671615) hydrochloride exerts significant effects on mitochondrial function, specifically targeting the processes of energy production. Research into its interaction with mitochondrial bioenergetics reveals a complex profile of inhibition and modulation of the oxidative phosphorylation system.
Table 1: Effect of Etomidate on Electron Transport Chain Complexes in Isolated Rat Liver Mitochondria
| Complex | Effect | Substrate | Reference |
|---|---|---|---|
| Complex I | Primary site of inhibition | Glutamate (B1630785) + Malate (B86768) | nih.govresearchgate.net |
| Complex III | Secondary site of inhibition | Succinate (B1194679) | nih.gov |
The mitochondrial membrane potential (ΔΨ), a key component of the proton-motive force required for ATP synthesis, is modulated by etomidate. When succinate is used as the respiratory substrate (bypassing Complex I), etomidate causes an increase in non-phosphorylating respiration (State 4) which is accompanied by a decrease in the mitochondrial membrane potential. nih.gov However, this decrease in ΔΨ does not represent a classic uncoupling of oxidative phosphorylation. This is evidenced by the fact that the addition of ADP under these high etomidate concentrations can restore the transmembrane potential. nih.gov In other cell models, such as N2a neuroblastoma cells, etomidate treatment has also been shown to reduce the mitochondrial membrane potential in a concentration-dependent manner. researchgate.net
Under non-phosphorylating conditions (State 4 respiration), etomidate induces a proton (H+) leak across the inner mitochondrial membrane. nih.govresearchgate.net This effect contributes to the observed increase in oxygen consumption and the decrease in membrane potential when mitochondria are in a resting state. nih.gov However, this induced proton leak becomes negligible under physiological, phosphorylating conditions (State 3 respiration), where the proton gradient is actively being used for ATP synthesis. nih.govresearchgate.netresearchgate.net
Receptor Binding and Ligand Displacement Studies
Etomidate's mechanism of action is closely tied to its interaction with specific receptors, which has been extensively studied using radioligand binding assays. These techniques allow for the characterization of binding sites and the affinity of etomidate and its analogues for these targets.
[3H]EBOB: The radioligand [3H]ethynylpropylbicycloorthobenzoate ([3H]EBOB) is utilized to study the γ-aminobutyric acid type A (GABAA) receptor. meduniwien.ac.atresearchgate.net This ligand binds with high affinity to the GABAA receptor complex when it is in its inactive, closed-channel state. meduniwien.ac.at Etomidate acts as a positive allosteric modulator at the GABAA receptor. nih.govnih.gov In the presence of GABA, even at low concentrations, etomidate potentiates the inhibitory effect of GABA on the specific binding of [3H]EBOB. meduniwien.ac.atnih.gov This potentiation results in the displacement of [3H]EBOB from its binding site as the receptor is activated. meduniwien.ac.at Structure-activity relationship studies using various etomidate derivatives have demonstrated a strong correlation between their potencies in the presence and absence of GABA for inhibiting [3H]EBOB binding. meduniwien.ac.at
Table 2: Inhibition of [3H]EBOB Binding by Etomidate Derivatives at the GABAA Receptor
| Compound | IC50 without GABA (μM) | IC50 with 1 μM GABA (μM) | Reference |
|---|---|---|---|
| (R)-Etomidate | 13 ± 1 | 0.73 ± 0.05 | meduniwien.ac.at |
| (R)-2 | 24 ± 4 | 1.3 ± 0.2 | meduniwien.ac.at |
| (R)-3 | 100 ± 20 | 5.0 ± 0.9 | meduniwien.ac.at |
| (R)-4 | 220 ± 20 | 12 ± 1 | meduniwien.ac.at |
(Data derived from structure-activity relationship studies of etomidate and its analogues) meduniwien.ac.at
[131I]IMTO: The radiolabeled etomidate analogue, [131I]iodometomidate ([131I]IMTO), is used in studies targeting adrenocortical carcinoma (ACC). nih.gov Etomidate is a known potent and selective inhibitor of the adrenal enzyme 11β-hydroxylase, which is crucial for cortisol synthesis. nih.gov The high and specific retention of iodometomidate in ACC lesions, as demonstrated by imaging with [123I]IMTO, forms the basis for using the iodine-131 (B157037) labeled version for targeted radionuclide therapy. nih.gov This indicates that [131I]IMTO serves as a ligand for enzymes like 11β-hydroxylase that are highly expressed in this type of tissue, allowing for targeted delivery of radiation. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| Etomidate hydrochloride |
| NADH |
| Ubiquinone |
| Cytochrome c |
| Glutamate |
| Malate |
| Succinate |
| ADP (Adenosine diphosphate) |
| ATP (Adenosine triphosphate) |
| [3H]EBOB ([3H]ethynylpropylbicycloorthobenzoate) |
| GABA (γ-aminobutyric acid) |
| [131I]IMTO ([131I]iodometomidate) |
Affinity and Dissociation Constants (KD) for Target Interactions
This compound exhibits a range of affinities for its various molecular targets, which underpins its pharmacological effects. The affinity is often expressed in terms of the dissociation constant (K D ), inhibitory constant (K i ), or the half-maximal effective or inhibitory concentration (EC 50 or IC 50 ), which provide quantitative measures of the drug-target interaction.
One of the most well-characterized interactions of etomidate is with the enzyme 11β-hydroxylase (cytochrome P450 11B1), a key enzyme in the adrenal synthesis of cortisol. Etomidate is a potent inhibitor of this enzyme. In cell-free systems and mitochondria isolated from bovine adrenal cortex, etomidate inhibits 11β-hydroxylase with a 50% inhibition achieved at a concentration of 3 x 10 -7 M nih.gov. At a concentration approximately two times higher, it also affects the cholesterol side-chain cleavage enzyme nih.gov. This high-affinity binding is responsible for the well-documented adrenocortical suppression associated with etomidate administration.
Etomidate's primary anesthetic effects are mediated through its positive allosteric modulation of the γ-aminobutyric acid type A (GABA A ) receptor . While a precise dissociation constant (K D ) for its binding to the GABA A receptor is not consistently reported across all subunit compositions, its functional affinity has been characterized. For instance, in HEK-293 cells expressing recombinant α4β3δ GABA A receptors, etomidate directly activates the receptor in a concentration-dependent manner with an EC 50 of 25 ± 4.5 μM nih.gov. At a clinically relevant concentration of 4.1 µM, etomidate significantly shifts the GABA dose-response curve to the left in cultured hippocampal neurons, changing the ED 50 from 10.2 to 5.2 µM, indicating an increased affinity of GABA for the receptor in the presence of etomidate nih.gov.
Furthermore, etomidate's interaction with the human ether-a-go-go-related gene (hERG) potassium channel has been investigated to assess its potential for cardiac effects. In HEK-293 cells stably expressing the hERG channel, etomidate inhibits the tail current of the hERG in a concentration-dependent manner with an IC 50 of 263.60 μM nih.govnih.gov. This value is significantly higher than the concentrations required for its anesthetic and adrenocortical effects.
| Target | Parameter | Value | Cell/System | Reference |
|---|---|---|---|---|
| 11β-hydroxylase | 50% Inhibition Concentration | 3 x 10-7 M | Bovine adrenal cortex mitochondria | nih.gov |
| GABAA Receptor (α4β3δ) | EC50 (direct activation) | 25 ± 4.5 μM | HEK-293 cells | nih.gov |
| GABAA Receptor | ED50 Shift (GABA) | 10.2 to 5.2 µM (in presence of 4.1 µM etomidate) | Cultured hippocampal neurons | nih.gov |
| hERG Channel | IC50 (tail current inhibition) | 263.60 μM | HEK-293 cells | nih.govnih.gov |
Cellular and Subcellular Research Models
Isolated Adrenocortical Cell Studies
Isolated adrenocortical cells have been a crucial model for elucidating the direct inhibitory effects of etomidate on steroidogenesis. Studies using these cells have demonstrated that etomidate potently and directly suppresses the synthesis of corticosteroids, independent of its effects on the central nervous system.
In studies with isolated bovine adrenocortical cells, etomidate was shown to inhibit ACTH-stimulated cortisol synthesis. A significant inhibition was observed at a concentration of 25 ng/ml, which is considerably lower than therapeutic plasma levels nih.gov. At a higher concentration of 625 ng/ml, both basal and ACTH-stimulated synthesis of cortisol, progesterone, 17α-hydroxyprogesterone, and corticosterone (B1669441) were inhibited nih.gov. Interestingly, at this concentration, the output of deoxycorticosterone was more than doubled, providing strong evidence for the specific inhibition of 11β-hydroxylase nih.gov.
Similar findings have been reported in rat adrenal cells, where etomidate produced a concentration-dependent blockade of two mitochondrial cytochrome P-450-dependent enzymes: cholesterol-side-chain cleavage enzyme and 11β-hydroxylase nih.gov. This research highlights the utility of isolated adrenocortical cells in pinpointing the specific enzymatic steps in the steroidogenic pathway that are targeted by etomidate.
Cultured Cell Lines Expressing Recombinant Receptors (e.g., HEK-293 cells for hERG)
Cultured cell lines, particularly Human Embryonic Kidney (HEK-293) cells, engineered to express specific recombinant receptors, have been instrumental in dissecting the molecular pharmacology of this compound. These models allow for the study of drug-receptor interactions in a controlled environment, devoid of the complexities of native tissues.
HEK-293 cells have been widely used to investigate the effects of etomidate on GABA A receptors . By expressing different subunit combinations of the GABA A receptor in these cells, researchers have been able to characterize the subtype selectivity of etomidate. For example, studies on HEK-293 cells inducibly expressing α4β3δ GABA A receptors have shown that etomidate can directly activate these receptors in a concentration-dependent manner, with an EC 50 of 25 ± 4.5 μM nih.gov. Furthermore, at a clinically relevant concentration of 3.2 μM, etomidate was found to enhance the maximal response to GABA without altering its EC 50 , and it also increased the extent of desensitization and prolonged the deactivation of these receptors nih.gov.
This cell model has also been critical in assessing the cardiac safety profile of etomidate by examining its effects on the hERG potassium channel . The hERG channel is crucial for cardiac repolarization, and its inhibition can lead to life-threatening arrhythmias. Studies using HEK-293 cells stably expressing the hERG channel have demonstrated that etomidate inhibits the hERG tail current in a concentration-dependent manner, with a reported IC 50 value of 263.60 μM nih.govnih.gov. This relatively high IC 50 suggests that at typical clinical concentrations, the risk of significant hERG channel blockade by etomidate is low.
| Receptor | Cell Line | Key Finding | Concentration/Parameter | Reference |
|---|---|---|---|---|
| GABAA Receptor (α4β3δ) | HEK-293 | Direct activation | EC50 = 25 ± 4.5 μM | nih.gov |
| GABAA Receptor (α4β3δ) | HEK-293 | Enhances maximal GABA response and prolongs deactivation | 3.2 μM | nih.gov |
| hERG Channel | HEK-293 | Inhibition of tail current | IC50 = 263.60 μM | nih.govnih.gov |
Isolated Organ Preparations (e.g., Langendorff-perfused Rat Hearts)
The Langendorff-perfused isolated heart model provides a valuable ex vivo system to study the direct cardiac effects of this compound, independent of systemic neurohormonal influences. This preparation allows for the controlled administration of the drug and the precise measurement of various cardiac parameters.
Studies utilizing Langendorff-perfused Wistar rat hearts have investigated the direct cardiac effects of etomidate across a range of concentrations, from sub-clinical to supra-clinical levels. In one such study, etomidate was found to have a remarkably stable cardiovascular profile. Unlike some other anesthetic agents, etomidate did not cause a significant reduction in contractile force at clinically relevant concentrations nih.gov. A dose-dependent decrease in developed tension was observed, but this only reached statistical significance at concentrations exceeding those typically used in clinical practice (≥20 μM) nih.gov.
Furthermore, research on isolated rat hearts has shown that the negative inotropic effects of etomidate observed at higher concentrations are reversible with β-adrenergic stimulation nih.gov. In the in vitro Langendorff preparation, none of the measured cardiac parameters were found to be abnormal at clinically relevant concentrations of etomidate nih.govnih.gov. These findings from isolated heart preparations support the clinical observation of hemodynamic stability with etomidate.
Mitochondria Isolation and Respiration Studies
Isolated mitochondria serve as a powerful subcellular model to investigate the direct effects of this compound on cellular energy metabolism. Research using mitochondria isolated from rat liver has revealed that etomidate can directly impact the process of oxidative phosphorylation.
Studies have shown that etomidate inhibits the mitochondrial electron transport chain, primarily at the level of Complex I , and to a lesser extent, at Complex III nih.govresearchgate.net. This inhibition leads to a decrease in the rate of oxidative phosphorylation nih.gov. For instance, etomidate was found to inhibit the state 3 oxygen consumption rate of rat liver mitochondria in a dose-dependent manner when glutamate plus malate were used as substrates researchgate.net.
| Model | Effect | Key Finding | Concentration | Reference |
|---|---|---|---|---|
| Isolated rat liver mitochondria | Inhibition of Electron Transport Chain | Inhibition primarily at Complex I, lesser extent at Complex III | - | nih.govresearchgate.net |
| Isolated rat liver mitochondria | Inhibition of State 3 Oxygen Consumption | Dose-dependent inhibition with glutamate + malate as substrates | 0.175 to 0.5 mg/ml | researchgate.net |
| Isolated rat liver mitochondria | Oxidative Phosphorylation | Decreased rate without changing the ATP/O ratio | - | nih.govresearchgate.net |
| Isolated rat liver mitochondria | Mitochondrial Energy Metabolism | Disruption of energy metabolism | 4 µg/mL | researchgate.net |
| Rat model of myocardial ischemia/reperfusion | Mitochondrial Damage | Attenuation of mitochondrial damage and oxidative stress | - | jpp.krakow.pl |
Etomidate Hydrochloride: Preclinical and Translational Research Methodologies
In Vivo Animal Models
In vivo animal models are indispensable for evaluating the systemic effects of etomidate (B1671615) hydrochloride. These models allow for the assessment of its pharmacodynamic and pharmacokinetic properties in a living organism, providing crucial data before human clinical trials.
Species Selection for Pharmacological and Safety Studies (e.g., Rats, Beagle Dogs, Guinea Pigs, Pigs)
The selection of appropriate animal species is a critical step in the preclinical evaluation of etomidate hydrochloride. The choice is guided by factors such as physiological and metabolic similarities to humans, as well as regulatory guidelines which often recommend the use of both a rodent and a non-rodent species. researchgate.netapconix.com
Rats, particularly strains like Sprague-Dawley, are frequently used for initial efficacy, safety, and central nervous system assessments. nih.govnih.gov Their small size, well-characterized physiology, and cost-effectiveness make them suitable for a variety of screening studies. researchgate.net Beagle dogs are a commonly chosen non-rodent species for cardiovascular safety pharmacology studies due to their heart rate, blood pressure, and electrocardiogram (ECG) parameters being more comparable to humans than those of rodents. apconix.comnih.gov
Pigs, specifically in models of hemorrhagic shock, have been utilized to study the pharmacokinetics and pharmacodynamics of etomidate under conditions of severe physiological stress. nih.gov The cardiovascular system of swine shares significant anatomical and physiological similarities with that of humans, making them a relevant model for hemodynamic research. nih.gov Other species like guinea pigs and rabbits have also been used in the broader preclinical testing of etomidate. semanticscholar.org
Specialized Models for Disease States (e.g., Hemorrhagic Shock, Lipopolysaccharide-induced Sepsis)
To understand the performance of this compound in critically ill patient populations, specialized animal models that mimic human disease states are employed.
Lipopolysaccharide-induced Sepsis: Sepsis is a life-threatening condition characterized by a dysregulated host response to infection. creative-biolabs.com Rodent models of sepsis are often induced by the administration of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. creative-biolabs.comnih.govmdpi.com This triggers a systemic inflammatory response similar to that seen in human sepsis. creative-biolabs.com These models are used to investigate the effects of etomidate and its analogs on survival rates, inflammatory cytokine levels, and organ injury in the context of sepsis. nih.govnih.gov
Functional Observational Battery (FOB) for Central Nervous System Assessment
The Functional Observational Battery (FOB) is a standardized set of non-invasive tests used to detect and quantify gross functional deficits in rodents following chemical exposure. mds-usa.comnih.gov It is a key component of safety pharmacology studies for assessing potential central nervous system (CNS) effects. nih.govresearchgate.net
In the context of this compound research, the FOB is used to evaluate a range of behavioral and neurological parameters in rats. nih.gov This battery of tests assesses general motor activity, behavioral changes, coordination, sensory and motor reflex responses, and body temperature. nih.gov Observations can include changes in posture, gait, grooming behavior, responsiveness to touch, and the presence of reflexes like the eyelid reflex. nih.gov These assessments help to create a comprehensive profile of the CNS effects of the compound. nih.govmds-usa.comresearchgate.net
Cardiovascular Monitoring Techniques (e.g., Echocardiography, Electrocardiogram, Telemetry)
Given the common use of etomidate in patients with cardiovascular instability, rigorous assessment of its cardiac effects is paramount. nih.govicr-heart.com A variety of monitoring techniques are employed in preclinical animal models.
Electrocardiogram (ECG): In species like beagle dogs and rats, a three-lead ECG is used to monitor cardiac electrical activity. nih.govnih.gov This allows for the measurement of heart rate and the detection of any arrhythmias or changes in cardiac conduction intervals. nih.govfrontiersin.org
Blood Pressure Monitoring: Arterial blood pressure is a critical parameter. In rat studies, a catheter can be placed in the femoral artery for continuous monitoring of blood pressure. nih.gov
Telemetry: Telemetry systems are utilized in non-rodent species like beagle dogs to continuously monitor cardiovascular parameters such as blood pressure and ECG in conscious, freely moving animals. nih.gov This technique allows for the collection of data without the confounding effects of restraint or anesthesia.
The table below summarizes findings from a study in aged rats, comparing the cardiovascular effects of an etomidate analogue (ET-26HCl), etomidate, and propofol (B549288).
| Parameter | ET-26HCl | Etomidate | Propofol |
| Maximum MAP Decrease (mmHg) | 30.9 ± 8.1 | 23.8 ± 3.1 | 44.2 ± 6.7 |
| Apnea Observed | No | No | Yes |
| Duration of Apnea (s) | N/A | N/A | 45.0 ± 9.0 |
| Data derived from a study on aged Sprague-Dawley rats. nih.gov |
Respiratory Function Assessment (e.g., Whole-Body Plethysmography)
While etomidate is known for its relatively mild respiratory depression compared to other anesthetics, its effects on the respiratory system are still a key area of preclinical investigation. nih.govnih.govrfppl.co.in
Whole-body plethysmography is a non-invasive technique used to assess respiratory function in conscious, unrestrained animals, typically rats. nih.govnih.govresearchgate.net This method measures pressure changes within a sealed chamber caused by the animal's breathing, allowing for the calculation of several respiratory parameters. nih.gov Key measurements include respiratory rate, tidal volume, and minute ventilation (the total volume of gas inhaled or exhaled per minute). nih.gov Studies using this technique have shown that etomidate analogs can cause a reduction in respiratory rate and minute ventilation, particularly within the first 15 minutes after administration. nih.gov
The following table presents data on the respiratory effects of an etomidate analogue (ET-26HCl) in male rats.
| Parameter | 4 mg/kg ET-26HCl | 8 mg/kg ET-26HCl | 16 mg/kg ET-26HCl |
| Respiratory Rate Reduction at 15 min | 28.6% | 24.5% | 44.5% |
| Minute Ventilation Reduction at 15 min | 20.1% | 22.2% | 44.6% |
| Data represents the percentage decrease compared to a control group. nih.gov |
In Vitro Experimental Techniques
In vitro studies are crucial for elucidating the molecular mechanisms of action of this compound. These experiments are performed on isolated cells or tissues, allowing for a detailed investigation of drug-receptor interactions without the complexities of a whole organism.
The primary molecular target for etomidate is the γ-aminobutyric acid type A (GABA-A) receptor, an important inhibitory neurotransmitter receptor in the central nervous system. nih.govnih.govrndsystems.com Electrophysiological techniques, such as voltage-clamp electrophysiology, are used to study the effects of etomidate on GABA-A receptor function. nih.govnih.gov These studies often utilize human recombinant GABA-A receptors expressed in cells like oocytes. nih.govresearchgate.net Researchers can measure how etomidate potentiates GABA-evoked currents, providing insight into its anesthetic action. nih.govdundee.ac.uk
Radioligand binding assays are another key in vitro technique. nih.gov These assays measure the ability of a drug to bind to specific receptors. By using radioactively labeled ligands that bind to the GABA-A receptor, scientists can determine the affinity and selectivity of etomidate and its enantiomers for the receptor. nih.gov Such studies have demonstrated that the R-(+)-enantiomer of etomidate is significantly more potent in modulating GABA-A receptor function than the S-(-)-enantiomer, which correlates with its in vivo anesthetic potency. nih.govdundee.ac.uk
Whole-Cell Patch-Clamp Electrophysiology
Whole-cell patch-clamp electrophysiology is a fundamental technique employed to investigate the effects of this compound at the cellular level, particularly on its primary molecular target, the γ-aminobutyric acid type A (GABAA) receptor. nih.govmhmedical.com This method allows for the precise measurement of ion currents across the cell membrane of a single neuron, providing detailed insights into how etomidate modulates receptor function.
In this technique, a glass micropipette with a very fine tip is sealed onto the membrane of a neuron, and a small patch of the membrane is ruptured, allowing electrical access to the entire cell. This setup enables researchers to control the voltage across the cell membrane and record the currents that flow through ion channels, such as the chloride channel of the GABAA receptor.
Studies utilizing whole-cell patch-clamp on cultured neurons or cells expressing specific GABAA receptor subtypes have demonstrated that etomidate potentiates the current induced by GABA. nih.gov This means that in the presence of etomidate, a lower concentration of GABA is required to elicit the same inhibitory effect, effectively enhancing the receptor's function. nih.gov Research has also shown that the degree of potentiation by etomidate is dependent on the subunit composition of the GABAA receptor. For instance, the presence of the γ2 subunit has been shown to be crucial for the prolongation of the current decay time course induced by etomidate, a key aspect of its anesthetic action. nih.gov
| Cell Type | Receptor Subunits Expressed | Key Finding with Etomidate | Reference |
| H293 Cells | α1β1 | Potentiates peak GABA-induced current | nih.gov |
| H293 Cells | α1β1γ2 | Potentiates peak current and prolongs current decay | nih.gov |
| CA1 Pyramidal Neurons | Endogenous | Prolongs the duration of miniature inhibitory postsynaptic currents (mIPSCs) | ebmconsult.com |
| Oocytes | α1β3γ2 (with L264T mutation) | Directly activates GABAA receptors in a concentration-dependent manner | nih.gov |
This table summarizes key findings from whole-cell patch-clamp electrophysiology studies on etomidate's interaction with GABAA receptors.
Enzyme Activity Assays (e.g., 11β-Hydroxylase, CYP11A1, HSD3B1)
A significant aspect of etomidate's preclinical evaluation involves assessing its impact on steroidogenic enzymes, which is directly related to its well-known side effect of adrenocortical suppression. Enzyme activity assays are in vitro methods used to quantify the rate of an enzyme-catalyzed reaction and to determine the inhibitory potential of compounds like etomidate.
11β-Hydroxylase (CYP11B1): Etomidate is a potent and reversible inhibitor of 11β-hydroxylase, a critical enzyme in the adrenal cortex responsible for the final step in cortisol synthesis—the conversion of 11-deoxycortisol to cortisol. ebmconsult.comyoutube.com Assays to determine this inhibition typically involve incubating adrenal gland mitochondria or purified enzyme with the substrate (11-deoxycortisol) in the presence and absence of etomidate. The production of cortisol is then measured, often using techniques like high-performance liquid chromatography (HPLC) or specific immunoassays. These studies consistently demonstrate a dose-dependent inhibition of cortisol synthesis by etomidate. ebmconsult.com
CYP11A1 and HSD3B1: Etomidate's inhibitory effects extend to other enzymes in the steroid synthesis pathway. Cortisol and testosterone (B1683101) share common biosynthetic pathways, involving enzymes like P450 side-chain cleavage enzyme (CYP11A1) and 3β-hydroxysteroid dehydrogenase 1 (HSD3B1). researchgate.net A study using purified testicular mitochondria and endoplasmic reticulum fractions from rats investigated etomidate's direct effects on these enzymes. The results showed that etomidate competitively inhibited both CYP11A1 and HSD3B1 activities. researchgate.net
| Enzyme | Function in Steroidogenesis | Etomidate's Effect | IC₅₀ Value | Reference |
| 11β-Hydroxylase | Converts 11-deoxycortisol to cortisol | Potent Inhibition | Not specified in cited texts | ebmconsult.comyoutube.com |
| CYP11A1 | Converts cholesterol to pregnenolone (B344588) | Competitive Inhibition | 12.62 ± 0.117 μM | researchgate.net |
| HSD3B1 | Converts pregnenolone to progesterone | Competitive Inhibition | 2.75 ± 0.085 μM | researchgate.net |
This table presents the inhibitory effects of etomidate on key steroidogenic enzymes as determined by enzyme activity assays.
Quantitative Polymerase Chain Reaction (Q-PCR) for Gene Expression Analysis
Quantitative Polymerase Chain Reaction (Q-PCR), also known as real-time PCR, is a molecular biology technique used to measure the amount of a specific RNA. In the context of etomidate research, Q-PCR is employed to analyze how the compound affects the expression of genes encoding for steroidogenic enzymes and other relevant proteins.
This method involves isolating total RNA from cells or tissues (e.g., adrenal cells or Leydig cells) that have been exposed to etomidate. The RNA is then reverse-transcribed into complementary DNA (cDNA), which serves as the template for the PCR reaction. During PCR, the amplification of the target gene's cDNA is monitored in real-time using fluorescent dyes. The level of fluorescence is proportional to the amount of amplified product, allowing for the quantification of the initial mRNA levels.
Research on rat immature Leydig cells has utilized Q-PCR to demonstrate that etomidate treatment can significantly inhibit the expression of genes involved in testosterone biosynthesis. For example, at higher concentrations (30 μM), etomidate was found to reduce the mRNA levels of Cyp11a1 and Hsd17b3 (encoding 17β-hydroxysteroid dehydrogenase 3). researchgate.net These findings suggest that in addition to directly inhibiting enzyme activity, etomidate can also suppress steroidogenesis at the level of gene transcription. researchgate.net
Metabolite Identification using Advanced Analytical Chemistry
This methodology involves incubating the parent drug with a biological matrix that contains metabolic enzymes, such as liver microsomes from various species (including humans). nih.gov After incubation, the sample is analyzed by UPLC-QTOF-MS. The UPLC system separates the different compounds in the mixture based on their physicochemical properties. The separated compounds then enter the mass spectrometer, which ionizes them and measures their mass-to-charge ratio with high accuracy. The QTOF-MS provides both the precise mass of the parent ion and the fragmentation pattern of that ion, which allows for the structural elucidation of unknown metabolites.
Translational Research Paradigms
Bridging Preclinical Findings to Human Physiology
Translational research for this compound focuses on bridging the gap between fundamental preclinical discoveries and their implications for human physiology and clinical practice. A prime example of this is the translation of findings regarding its mechanism of adrenal suppression.
Preclinical enzyme assays definitively identified etomidate as a potent inhibitor of 11β-hydroxylase, the enzyme essential for cortisol production. ebmconsult.com This in vitro finding was directly translated to in vivo animal models, which demonstrated a decrease in plasma corticosteroid levels following etomidate administration. This preclinical evidence provided a clear, mechanistic explanation for the adrenal insufficiency observed in critically ill patients who received etomidate infusions, a phenomenon that led to a significant change in its clinical use. ebmconsult.comukzn.ac.za The understanding that even a single bolus dose can cause transient adrenal suppression is a direct result of this translational pathway. youtube.com
Similarly, electrophysiological studies using patch-clamp techniques elucidated etomidate's role as a positive allosteric modulator of GABAA receptors. nih.govnih.gov This preclinical discovery of enhanced inhibitory neurotransmission provides the molecular basis for the hypnotic and anesthetic effects observed in humans. The correlation between the potency of etomidate and its analogues at the GABAA receptor in vitro and their hypnotic potency in whole animal models further strengthens this bridge to human clinical effects. nih.gov
Development of Predictive Models for Clinical Effects and Safety
The development of predictive models is a key component of translational research, aiming to forecast the clinical efficacy and safety of a drug based on preclinical data. For etomidate and its analogues, this has been approached through several modeling paradigms.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: PK/PD models are mathematical frameworks that link drug concentration in the body over time (pharmacokinetics) to the observed effect (pharmacodynamics). For etomidate, PK/PD models have been developed to describe the relationship between its plasma concentration and the hypnotic effect, often measured using processed electroencephalogram (EEG) indices like the Bispectral Index (BIS). researchgate.net These models, though scarce for etomidate itself, help in understanding the concentration-effect relationship and can be used to predict the time course of anesthesia. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are computational tools that relate the chemical structure of a compound to its biological activity. In the development of etomidate analogues, QSAR studies have been instrumental. By analyzing a series of analogues with varying structures and potencies, researchers have built three-dimensional QSAR models using techniques like Comparative Molecular Field Analysis (CoMFA). nih.gov These models identify the specific structural and electrostatic features of the etomidate molecule that are critical for high-potency modulation of the GABAA receptor. nih.gov This predictive understanding allows for the rational design of new analogues that aim to retain the desirable hypnotic properties while minimizing undesirable side effects.
Development of Safer Analogues: A major focus of translational research has been the development of etomidate analogues with an improved safety profile, specifically by reducing or eliminating the adrenal suppression. The understanding that the ester side chain of etomidate is linked to this side effect has guided the design of "soft" analogues, such as ET-26 hydrochloride. nih.gov These compounds are designed to be rapidly metabolized by plasma esterases to an inactive metabolite, thus limiting their inhibitory effect on adrenal enzymes. nih.gov Preclinical studies on these analogues, which demonstrate maintained hemodynamic stability but significantly reduced adrenocortical inhibition, serve as a predictive model for improved safety in human trials. nih.govfrontiersin.org This represents a successful application of preclinical knowledge to predict and enhance the clinical safety of a new therapeutic agent.
Etomidate Hydrochloride: Unresolved Controversies and Future Research Directions
Adrenal Suppression and Clinical Outcomes
A primary concern surrounding etomidate (B1671615) is its well-documented ability to cause adrenocortical suppression. openanesthesia.org A single induction dose can inhibit the enzyme 11β-hydroxylase, which is essential for the synthesis of cortisol. nih.govund.edu This inhibition can lead to a state of relative adrenal insufficiency, with effects lasting from 6 to as long as 72 hours. nih.govund.edu The clinical significance of this transient adrenal suppression, especially in critically ill patients who rely on a robust stress response, remains a central point of debate. nih.govund.edu
Ongoing Debates Regarding Mortality in Critically Ill Patients
The association between etomidate-induced adrenal insufficiency and mortality in critically ill patients, particularly those with sepsis, is a contentious issue. nih.govacpjournals.org Several meta-analyses and studies have explored this relationship, yielding conflicting or inconclusive results.
A meta-analysis of five studies involving 865 subjects with sepsis found that patients who received etomidate were more likely to die, with a pooled relative risk of 1.20. nih.gov Another meta-analysis of 11 randomized trials with 2,704 critically ill patients concluded there is a high probability that etomidate increases mortality, with a number needed to harm of 31. amazonaws.comnih.govresearchgate.net This analysis reported mortality of 23% in the etomidate group versus 20% in the comparator group. nih.gov
Conversely, other research suggests that the link is not so clear-cut. A separate meta-analysis involving 29 trials and 8,584 patients found that while etomidate was associated with adrenal insufficiency, its impact on mortality was correlated with the severity of the illness. nih.govresearchgate.net In patients with a predicted mortality rate greater than 44%, the relative mortality rate was 1.20, but no increase was observed in those with a lower predicted mortality. nih.govresearchgate.net Some researchers argue that etomidate may be preferentially used in sicker patients, which could confound the observed association with poorer outcomes. jvsmedicscorner.comukzn.ac.za This ongoing debate highlights the complexity of determining a direct causal link between etomidate use and mortality in heterogeneous critically ill populations. westjem.com
Role of Corticosteroid Supplementation in Etomidate-Administered Patients
Given that etomidate can induce a state of adrenal insufficiency, a logical line of inquiry has been whether administering corticosteroids can mitigate this effect and improve patient outcomes. und.edu However, research into this strategy has not produced a definitive answer.
The large CORTICUS study, which evaluated corticosteroid use in septic patients, identified single-dose etomidate as a confounding variable. und.edu The results of this trial concluded that supplemental steroids after etomidate administration did not improve the long-term outcome of patients in septic shock with adrenal insufficiency. und.edu Conversely, other studies have suggested that cortisol replacement therapy could potentially reduce mortality in specific critically ill patient groups receiving etomidate. und.eduukzn.ac.za This lack of consensus indicates that the routine use of corticosteroid supplementation following etomidate administration is not currently supported by robust evidence and requires further investigation. und.edujwatch.org
Need for Sufficiently Powered Randomized Controlled Trials in Specific Patient Populations
Experts in the field have called for large, high-quality, sufficiently powered randomized controlled trials (RCTs) to clarify the cause-and-effect relationship between etomidate, adrenal suppression, and mortality. researchgate.netund.edu Such trials are necessary to compare the safety and efficacy of etomidate against its alternatives in specific, well-defined patient populations, such as those with septic shock or multiple traumas. nih.govukzn.ac.za Until such evidence is available, clinicians will continue to face a dilemma when choosing an induction agent for hemodynamically unstable patients, balancing the cardiovascular benefits of etomidate against the potential harm of adrenal suppression. jvsmedicscorner.comwestjem.com
Comparative Effectiveness and Safety Research
To better understand the clinical utility of etomidate hydrochloride, its effectiveness and safety have been compared to other commonly used anesthetic induction agents. These comparative studies are crucial for informing the selection of the most appropriate agent based on the clinical scenario and patient characteristics.
Comparison with Other Anesthetic Induction Agents (e.g., Propofol (B549288), Ketamine, Midazolam) in Various Clinical Scenarios
Head-to-head comparisons of etomidate with propofol, ketamine, and midazolam have been conducted in diverse settings, from emergency intubation to procedural sedation.
Etomidate vs. Ketamine: In critically ill patients, the choice between etomidate and ketamine is often debated. A retrospective analysis of patients with severe traumatic brain injury found no significant difference in 30-day mortality between those who received etomidate and those who received S(+)-ketamine for prehospital intubation. nih.govamsterdamumc.nlresearchgate.net Similarly, a systematic review of seven randomized trials found no difference in mortality between ketamine and etomidate for emergency endotracheal intubation in critically ill adults. thennt.com However, a large retrospective study found that among critically ill patients requiring mechanical ventilation, receipt of etomidate was associated with greater hospital mortality compared to ketamine (21.6% vs. 18.7%). atsjournals.org Another trial found that while 7-day survival was higher in the ketamine group, there was no significant difference in 28-day survival. elsevierpure.com
Etomidate vs. Propofol: A large retrospective cohort study of 2,673 critically ill patients found that the use of propofol for intubation was associated with better ICU mortality compared to both ketamine and etomidate, and better hospital mortality compared to etomidate. nih.govnih.govresearchgate.net Patients receiving etomidate had higher odds of ICU mortality (odds ratio 1.87) and hospital mortality (odds ratio 1.43) than those given propofol. nih.govnih.gov In a study of older patients undergoing major abdominal surgery, total intravenous anesthesia with etomidate was found to be non-inferior to propofol regarding postoperative outcomes, though transient adrenal suppression was more common with etomidate. medscape.com
Etomidate vs. Midazolam: In the context of procedural sedation, etomidate has been shown to have a faster onset and recovery profile compared to midazolam. A randomized trial of adults undergoing procedural sedation for joint dislocations or fractures found the mean time of sedation was significantly shorter for etomidate (15 minutes) than for midazolam (32 minutes), with equal sedation quality. nih.gov A similar study in pediatric patients undergoing fracture reduction found that induction and recovery times were shorter with etomidate than with midazolam, and a higher proportion of patients achieved adequate sedation with etomidate (92% vs. 36%). nih.gov
| Comparison Agent | Patient Population / Clinical Scenario | Key Findings | Reference |
|---|---|---|---|
| Ketamine | Critically ill patients (emergency intubation) | Associated with higher hospital mortality than ketamine in one large retrospective study (21.6% vs. 18.7%). | atsjournals.org |
| Ketamine | Severe Traumatic Brain Injury (prehospital) | No significant difference in 30-day mortality (32.9% for etomidate vs. 33.8% for ketamine). | nih.govamsterdamumc.nlresearchgate.net |
| Propofol | Critically ill patients (intubation) | Associated with higher ICU and hospital mortality compared to propofol. | nih.govnih.govresearchgate.net |
| Midazolam | Adult Procedural Sedation (fracture/dislocation) | Significantly shorter recovery time compared to midazolam (15 vs. 32 minutes) with equal sedation quality. | nih.gov |
| Midazolam | Pediatric Procedural Sedation (fracture reduction) | Shorter induction and recovery times; higher rate of adequate sedation (92% vs. 36%). | nih.gov |
Patient Stratification and Personalized Anesthesia Approaches
The controversies and comparative data surrounding etomidate highlight the limitations of a "one-size-fits-all" approach to anesthetic induction. This has led to a growing interest in patient stratification and personalized anesthesia. nih.govresearchgate.net Precision medicine, which integrates a patient's genetic information, clinical history, and specific risk factors, represents a new paradigm in healthcare that is extending into anesthesiology. nih.govresearchgate.net
The choice of an induction agent like etomidate could be tailored based on individual patient profiles. For instance, in a patient with severe cardiovascular compromise but no signs of sepsis, the hemodynamic stability offered by etomidate might be prioritized. openanesthesia.orgmedscape.com Conversely, in a patient with septic shock, where the adrenal stress response is paramount for survival, an alternative agent like ketamine might be favored due to concerns about adrenal suppression. nih.govacpjournals.org
Future research is expected to focus on identifying novel biomarkers and genetic factors that can predict an individual's response to different anesthetic agents. nih.gov As artificial intelligence and machine learning become more integrated into medicine, it may become possible to develop sophisticated decision support tools that can analyze numerous patient variables in real-time to recommend the optimal anesthetic plan. researchgate.net This personalized approach aims to maximize efficacy while minimizing the risks associated with agents like etomidate, ensuring that its use is reserved for the specific patient populations most likely to benefit. nih.gov
Novel Therapeutic Applications
This compound is being investigated for its potent ability to inhibit steroidogenesis, the process of producing steroid hormones. This application is particularly relevant in managing severe hypercortisolism, a life-threatening condition characterized by excessive cortisol levels, often seen in Cushing's syndrome. researchgate.netcushingsdiseasenews.com Etomidate is the only parenteral steroidogenesis inhibitor available, making it a crucial option for critically ill patients who cannot take oral medications. researchgate.netnih.gov
Its primary mechanism of action in this context is the potent and reversible inhibition of the enzyme 11β-hydroxylase. researchgate.netnih.govnih.gov This enzyme is critical for the final step in cortisol biosynthesis. nih.govnih.gov By blocking this enzyme, etomidate rapidly reduces cortisol production within hours, offering a bridge to more definitive treatments like surgery or to manage acute complications of severe hypercortisolism. cushingsdiseasenews.comnih.govendocrine-abstracts.org Research has demonstrated its efficacy in controlling dangerously high cortisol levels in patients with various causes of Cushing's syndrome, including pituitary adenomas and ectopic ACTH production. nih.govendocrine-abstracts.org While effective, its sedative-hypnotic properties necessitate careful administration, often in an intensive care unit (ICU) setting. researchgate.net Combination therapy with other agents, like the newer oral 11β-hydroxylase inhibitor osilodrostat, has also been explored to enhance efficacy and potentially reduce side effects. nih.gov
Table 1: this compound in Hypercortisolism Management
| Feature | Description |
|---|---|
| Mechanism of Action | Potent, reversible inhibition of 11β-hydroxylase, a key enzyme in cortisol synthesis. researchgate.netnih.govnih.gov |
| Primary Indication | Management of severe, life-threatening hypercortisolism (Cushing's syndrome). cushingsdiseasenews.comnih.gov |
| Route of Administration | Intravenous (IV) infusion, making it unique among steroidogenesis inhibitors. researchgate.netnih.gov |
| Clinical Setting | Typically administered in an Intensive Care Unit (ICU) due to its sedative effects. researchgate.netnih.gov |
| Therapeutic Goal | Rapid reduction of serum cortisol levels to mitigate acute complications. cushingsdiseasenews.comnih.gov |
This table is interactive and can be sorted by column.
Beyond its anesthetic and endocrine applications, this compound has found a niche in specific neurophysiological testing. It is used as an alternative to amobarbital in the intracarotid amobarbital procedure (IAP), commonly known as the Wada test. nih.govnih.gov This procedure is a critical part of the pre-surgical evaluation for patients with drug-resistant epilepsy, aiming to determine the cerebral hemisphere dominant for language and memory function. nih.gov
The "Etomidate speech test" (EST) or "Etomidate speech and memory" (eSAM) procedure involves injecting the drug into the internal carotid artery to temporarily anesthetize one hemisphere of the brain. nih.gov This allows clinicians to assess the language capabilities of the contralateral hemisphere. Studies have shown the EST to be a successful and safe method for lateralizing language in both adult and pediatric patients. nih.govnih.gov One advantage of using etomidate is that its administration via bolus followed by an infusion can provide a more stable period of hemianesthesia for cognitive testing compared to the traditional amobarbital bolus. nih.gov This technique has proven useful in activating the irritative zone in patients with temporal lobe epilepsy, helping to accurately localize the seizure focus before surgery. brieflands.com
Long-Term Effects and Safety Profiles
A significant and well-documented controversy surrounding this compound is its potent suppression of adrenocortical function. ukzn.ac.zanih.gov Even a single induction dose can inhibit the 11β-hydroxylase enzyme, leading to a state of relative adrenal insufficiency. nih.govnih.gov This effect is characterized by normal or low cortisol levels but a blunted or absent response to adrenocorticotropic hormone (ACTH), meaning the body cannot mount a normal stress response. ukzn.ac.za
The duration of this suppression is a key area of research. Studies have shown that adrenal inhibition can last from 6 to as long as 72 hours after a single bolus. ukzn.ac.zanih.gov One study in critically ill patients found that 80% of patients exhibited etomidate-related adrenal insufficiency 12 hours after administration, with the incidence decreasing significantly by 48 hours. researchgate.net This prolonged effect has raised concerns, particularly in critically ill and septic patients, where an adequate cortisol response is vital for survival. nih.gov While the clinical impact on mortality remains a subject of debate, the potential for prolonged adrenal suppression is a critical consideration in its use. nih.govukzn.ac.za Research into rapidly metabolized soft analogues of etomidate, such as cyclopropyl-methoxycarbonyl metomidate (B1676513) (CPMM), has shown that while adrenocortical suppression still occurs, recovery is significantly faster—within 30 minutes for CPMM compared to over 3 hours for etomidate in animal models. nih.gov
Table 2: Duration of Etomidate-Induced Adrenal Suppression
| Time Post-Administration | Percentage of Patients with Adrenal Insufficiency | Key Finding |
|---|---|---|
| 12 hours | 80% | Peak incidence of adrenal suppression observed. researchgate.net |
| 24 hours | Not specified, but decreasing | The blockade of the 11β-hydroxylase enzyme improves significantly over time. researchgate.net |
| 48 hours | 9% | Significant recovery of adrenal function. researchgate.net |
| 72 hours | 7% | Adrenal function returns to near-baseline in most patients. researchgate.net |
This table is interactive and can be sorted by column.
The long-term neurocognitive effects of this compound are an area of ongoing investigation. Concerns about postoperative cognitive dysfunction are common for many general anesthetics. Research in animal models suggests a potential mechanism for long-lasting deficits. A study in aged mice found that etomidate administration was linked to long-term cognitive deficits, which were associated with hippocampal synaptic inhibition and astrocyte dysfunction. nih.gov The study indicated that etomidate depressed the function of astrocytes, cells that support neurons, and that this dysfunction played a role in maintaining the synaptic inhibition that could lead to cognitive deficits. nih.gov
However, clinical studies in specific patient populations have provided different perspectives. A randomized controlled trial comparing etomidate to propofol for sedation during endoscopy in patients with liver cirrhosis found that etomidate-based sedation did not exacerbate subclinical or overt hepatic encephalopathy. nih.gov In fact, patients in the etomidate group performed significantly better on the number connection test, a measure of cognitive function, than those who received propofol. nih.gov These findings suggest that the neurocognitive impact of etomidate may vary depending on the patient population and clinical context, highlighting the need for more comprehensive, long-term human studies.
Elucidation of Residual Undesirable Effects
Beyond its primary effects on the central nervous system and adrenal cortex, this compound is associated with several other undesirable effects. One of the most frequently reported is myoclonus, characterized by transient, involuntary muscle jerks or twitching. longdom.orgpatsnap.com While generally considered benign and self-limiting, these movements can be distressing for patients and observers. longdom.orgpatsnap.com The incidence of myoclonus is reported to be between 30% and 60% during induction. nih.gov
Other common residual effects include pain upon injection, which can be mitigated by slower administration or the use of a local anesthetic. longdom.orgpatsnap.com Postoperative nausea and vomiting are also reported more frequently with etomidate compared to some other induction agents like propofol. nih.gov Although etomidate is known for its cardiovascular stability, both hypotension and hypertension have been observed in some cases. patsnap.com Neurological effects such as dizziness and confusion are also possible, though they are generally transient. patsnap.com
Mechanism of Injection Pain
The pain experienced upon intravenous injection of this compound is a significant clinical concern, and its mechanism is multifactorial, involving the drug itself and the formulation's solvent. nih.gov The conventional formulation of etomidate is dissolved in a 35% propylene (B89431) glycol solution to ensure water solubility at an acidic pH, which then transitions to a lipid-soluble state at physiological pH. nih.gov This propylene glycol-containing formulation is associated with a high incidence of injection pain. nih.govresearchgate.net
Research indicates that the pain is not solely due to the unphysiologically high osmolality of the propylene glycol solution, which can be as high as 4965 mosmol/l, but also from a specific chemical irritation. nih.govnih.gov Studies have demonstrated that both etomidate and propylene glycol can directly activate nociceptive transient receptor potential (TRP) ion channels, specifically TRPA1 and TRPV1, in sensory neurons. nih.gov This activation is considered a key molecular mechanism leading to the sensation of burning pain upon injection. nih.gov
The role of the solvent is further highlighted by the significantly lower incidence of injection pain associated with newer lipid emulsion formulations of etomidate (e.g., Etomidate-Lipuro). nih.govresearchgate.net In one study, nine out of ten volunteers receiving the propylene glycol formulation reported moderate to severe pain, while only one out of ten receiving a lipid emulsion reported mild pain. researchgate.netsemanticscholar.org This suggests that the lipid carrier minimizes direct contact of etomidate and its solvent with the vascular endothelium, thereby reducing the activation of pain receptors. researchgate.net The size of the vein used for injection also appears to influence the extent of pain experienced. nih.gov
Interactive Data Table: Comparison of Etomidate Formulations and Injection Pain
| Formulation | Solvent | Incidence of Moderate to Severe Pain | Proposed Mechanism |
| Standard Etomidate | 35% Propylene Glycol | High (up to 90%) researchgate.net | High osmolality, direct activation of TRPA1 and TRPV1 channels by etomidate and propylene glycol. nih.gov |
| Lipid Emulsion Etomidate | Medium-chain and long-chain triglycerides | Low (around 10%) researchgate.net | Reduced direct contact with vascular endothelium. researchgate.net |
Q & A
Q. What experimental methodologies are recommended for analyzing etomidate hydrochloride pharmacokinetics in animal models?
Pharmacokinetic studies of this compound in animal models (e.g., cats) typically employ high-pressure liquid chromatography (HPLC) with UV detection. Key steps include:
- Plasma specimen preparation using sodium acetate buffer (pH 6.0) and hexane extraction.
- Separation via a reverse-phase column with isocratic mobile phase (50% acetonitrile in phosphate buffer, pH 2.5) .
- Quantification using internal standards like propoxate hydrochloride and calibration curves (0–2000 ng/ml) .
- Validation of reproducibility by analyzing specimens in duplicate .
Q. How does this compound interact with GABA receptors, and what assays are used to study this mechanism?
this compound acts as a potent GABAA receptor agonist, enhancing inhibitory neurotransmission. In vitro assays include:
- Radioligand binding studies using adrenal cortex membranes to assess affinity for 11β-hydroxylase .
- Electrophysiological recordings in transfected cells expressing GABAA receptor subunits .
- Behavioral assays in rodents (e.g., loss of righting reflex) to correlate receptor modulation with sedative effects .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on etomidate-induced adrenocortical suppression across species?
Discrepancies arise from species-specific metabolic pathways and dosing regimens. Methodological considerations include:
- Comparative studies using in vivo sepsis models (e.g., rats) to evaluate survival rates and steroidogenesis suppression .
- Dose-response analyses of etomidate analogs (e.g., ET-26 hydrochloride) to isolate adrenocortical effects from GABAergic activity .
- Longitudinal monitoring of cortisol levels post-administration in controlled hemodynamic conditions .
Q. What experimental designs are optimal for evaluating hemodynamic stability of etomidate analogs in shock models?
Studies in uncontrolled hemorrhagic shock (UHS) models require:
- Controlled hemorrhage induction (e.g., 35% blood volume withdrawal in rats) to simulate critical states .
- Continuous monitoring of mean arterial pressure (MAP), heart rate, and cardiac output during etomidate/analog infusion .
- Comparison with reference agents (e.g., propofol) to assess relative stability in hypotensive conditions .
Q. How can researchers mitigate etomidate’s limitations (e.g., myoclonus, adrenal suppression) in novel analog development?
Strategies include:
- Structural modifications (e.g., methoxyethyl substitution in ET-26) to reduce 11β-hydroxylase inhibition while retaining anesthetic potency .
- Preclinical screening using in vitro adrenocortical cell lines to quantify steroidogenesis inhibition .
- Behavioral scoring in animal models to assess side effects like myoclonus and respiratory depression .
Methodological Challenges
Q. What are the best practices for ensuring reproducibility in etomidate-related pharmacokinetic studies?
- Standardize extraction protocols (e.g., Clin Elut columns) and mobile-phase conditions across labs .
- Validate assay sensitivity using spiked plasma samples with known etomidate concentrations .
- Report batch-specific analytical results (e.g., purity ≥98%) as per reference standards .
Q. How should researchers handle this compound in compliance with laboratory safety protocols?
- Store at -25°C to -15°C in airtight, light-protected containers to prevent degradation .
- Use PPE (gloves impermeable to organic solvents) during handling, referencing manufacturer guidelines for chemical compatibility .
- Dispose of waste via certified hazardous material channels, adhering to OSHA HCS regulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
